(R)-3-hydroxycerotoyl-CoA
Description
Properties
Molecular Formula |
C47H86N7O18P3S |
|---|---|
Molecular Weight |
1162.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxyhexacosanethioate |
InChI |
InChI=1S/C47H86N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(55)30-38(57)76-29-28-49-37(56)26-27-50-45(60)42(59)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-41(71-73(61,62)63)40(58)46(70-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,55,58-59H,4-32H2,1-3H3,(H,49,56)(H,50,60)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/t35-,36-,40-,41-,42+,46-/m1/s1 |
InChI Key |
GBMJOTOUUWGTIA-CSLACTSSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Pathway of (R)-3-Hydroxycerotoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-hydroxycerotoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of cerotic acid (C26:0), a very long-chain fatty acid (VLCFA). Its metabolism is crucial for lipid homeostasis, and defects in this pathway are associated with severe genetic disorders. This technical guide provides an in-depth overview of the metabolic fate of this compound, focusing on the enzymatic reactions, relevant proteins, and experimental methodologies for its study. Quantitative data, where available, is summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids. However, their accumulation is cytotoxic, necessitating their efficient degradation. In humans, the breakdown of VLCFAs occurs exclusively in peroxisomes via the β-oxidation pathway. This compound is a specific intermediate in the degradation of cerotic acid (C26:0), one of the most abundant VLCFAs in the brain. Understanding the metabolic pathway of this molecule is critical for elucidating the pathophysiology of peroxisomal disorders and for the development of potential therapeutic interventions.
The Peroxisomal β-Oxidation of Cerotoyl-CoA
The entry of cerotic acid into the peroxisome requires its activation to cerotoyl-CoA by a very long-chain acyl-CoA synthetase (VLC-ACS). Once inside the peroxisome, cerotoyl-CoA undergoes a series of four enzymatic reactions that constitute one cycle of β-oxidation, resulting in the shortening of the fatty acyl chain by two carbons and the production of one molecule of acetyl-CoA.
The metabolic pathway of cerotoyl-CoA to this compound and its subsequent conversion is a central part of this cycle.
Formation of this compound
The first step in the peroxisomal β-oxidation of cerotoyl-CoA is its oxidation to trans-2-cerotoyl-CoA, catalyzed by a peroxisomal acyl-CoA oxidase. The subsequent hydration of the double bond in trans-2-cerotoyl-CoA is a critical step that determines the stereochemistry of the resulting hydroxyacyl-CoA.
In human peroxisomes, this reaction is catalyzed by the enoyl-CoA hydratase 2 (ECH2) activity of the peroxisomal multifunctional enzyme type 2 (MFE-2) . This enzyme stereospecifically adds a water molecule to the trans-double bond, yielding This compound [1][2].
Dehydrogenation of this compound
The final step in the metabolism of this compound within this part of the cycle is its oxidation to 3-ketocerotoyl-CoA. This reaction is catalyzed by the (3R)-hydroxyacyl-CoA dehydrogenase (HACD-R) activity, which is also an integral part of the peroxisomal multifunctional enzyme type 2 (MFE-2) . This dehydrogenase utilizes NAD+ as a cofactor to oxidize the hydroxyl group at the C3 position to a keto group[1][2].
Following this step, 3-ketocerotoyl-CoA is cleaved by a peroxisomal thiolase to yield acetyl-CoA and tetracosanoyl-CoA (C24-CoA), which can then enter subsequent rounds of β-oxidation.
Key Enzyme: Peroxisomal Multifunctional Enzyme Type 2 (MFE-2)
MFE-2 is a crucial enzyme in the peroxisomal β-oxidation of VLCFAs. It is a homodimeric protein with three distinct catalytic domains:
-
Enoyl-CoA hydratase 2 (ECH2): Catalyzes the hydration of trans-2-enoyl-CoA to (R)-3-hydroxyacyl-CoA.
-
(3R)-hydroxyacyl-CoA dehydrogenase (HACD-R): Catalyzes the dehydrogenation of (R)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.
-
Sterol carrier protein 2-like (SCP2L) domain: The precise function of this domain in β-oxidation is still under investigation but is thought to be involved in substrate binding or transfer.
The bifunctional nature of MFE-2 allows for efficient channeling of the intermediates in the β-oxidation pathway.
Quantitative Data
Quantitative kinetic data for the human peroxisomal multifunctional enzyme type 2 (MFE-2) with very long-chain substrates such as those derived from cerotic acid are scarce in the published literature. Most studies have focused on shorter-chain fatty acids. The high hydrophobicity and limited solubility of VLCFA-CoAs pose significant challenges for in vitro enzyme assays.
| Enzyme Activity | Substrate | Product | Substrate Specificity | Kinetic Parameters (Human MFE-2) |
| Enoyl-CoA Hydratase 2 (ECH2) | trans-2-Cerotoyl-CoA | This compound | Active with a broad range of acyl-CoA chain lengths, including VLCFAs. | Km: Not reported for C26-CoA. Vmax/kcat: Not reported for C26-CoA. |
| (3R)-Hydroxyacyl-CoA Dehydrogenase | This compound | 3-Ketocerotoyl-CoA | Active with (R)-3-hydroxyacyl-CoAs of various chain lengths, including VLCFAs. | Km: Not reported for C26-CoA. Vmax/kcat: Not reported for C26-CoA. |
Researchers interested in these specific kinetic parameters would likely need to perform their own detailed enzymatic studies, potentially using synthesized substrates and optimized assay conditions for VLCFAs.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of the this compound metabolic pathway.
Preparation of Peroxisomal Fractions
Objective: To isolate a fraction enriched in peroxisomes from cultured cells or tissues for subsequent enzyme activity assays.
Methodology:
-
Homogenization: Homogenize cultured cells (e.g., human skin fibroblasts) or minced tissue (e.g., rat liver) in ice-cold homogenization buffer (e.g., 0.25 M sucrose (B13894), 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) using a Dounce or Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 min at 4°C) to pellet a fraction enriched in mitochondria and peroxisomes.
-
-
Density Gradient Centrifugation (optional, for higher purity):
-
Resuspend the pellet from the previous step in a small volume of homogenization buffer.
-
Layer the suspension onto a pre-formed density gradient (e.g., Nycodenz or sucrose gradient).
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C).
-
Carefully collect the fraction corresponding to the density of peroxisomes.
-
-
Protein Quantification: Determine the protein concentration of the peroxisomal fraction using a standard method (e.g., Bradford or BCA assay).
Enoyl-CoA Hydratase 2 (ECH2) Activity Assay
Objective: To measure the rate of hydration of a trans-2-enoyl-CoA substrate to a 3-hydroxyacyl-CoA.
Methodology (Spectrophotometric):
-
Substrate Preparation: Synthesize or purchase trans-2-cerotoyl-CoA. Due to its poor water solubility, it may be necessary to dissolve it in a small amount of a suitable solvent (e.g., ethanol) and then dilute it in the assay buffer containing a detergent like Triton X-100 to form micelles.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
trans-2-cerotoyl-CoA (concentration to be optimized, e.g., in the range of 10-100 µM)
-
-
Enzyme Addition: Add the peroxisomal fraction or purified MFE-2 to initiate the reaction.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at a wavelength where the trans-2-enoyl-CoA double bond absorbs (typically around 263 nm). The rate of decrease in absorbance is proportional to the enzyme activity.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of the substrate.
(3R)-Hydroxyacyl-CoA Dehydrogenase (HACD-R) Activity Assay
Objective: To measure the rate of dehydrogenation of a (R)-3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA.
Methodology (Spectrophotometric):
-
Substrate Preparation: Synthesize or purchase this compound. Similar to the enoyl-CoA hydratase substrate, careful preparation to ensure solubility is critical. This compound is commercially available.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
NAD+ (e.g., 1 mM)
-
This compound (concentration to be optimized)
-
-
Enzyme Addition: Add the peroxisomal fraction or purified MFE-2 to initiate the reaction.
-
Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Note on VLCFA Assays: Assays with very long-chain substrates are challenging due to their low solubility and tendency to form micelles. It is often necessary to include detergents (e.g., Triton X-100) or binding proteins (e.g., bovine serum albumin) in the assay mixture to ensure substrate availability to the enzyme.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Metabolic pathway of Cerotoyl-CoA in the peroxisome.
Caption: Domain structure and functions of MFE-2.
Caption: Workflow for peroxisome isolation and analysis.
Conclusion
The metabolic pathway of this compound is a fundamental component of peroxisomal β-oxidation of very long-chain fatty acids. The peroxisomal multifunctional enzyme type 2 is the central player in its formation and degradation. While the qualitative aspects of this pathway are well-established, a significant gap exists in the quantitative understanding of the enzyme kinetics with very long-chain substrates. The experimental protocols and diagrams provided in this guide are intended to serve as a valuable resource for researchers aiming to further investigate this crucial metabolic pathway, which may lead to new insights into the pathophysiology of peroxisomal disorders and the development of novel therapeutic strategies.
References
- 1. Human peroxisomal multifunctional enzyme type 2. Site-directed mutagenesis studies show the importance of two protic residues for 2-enoyl-CoA hydratase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing Protein Peroxisomal multifunctional enzyme type 2 (HMDBP00476) [hmdb.ca]
The Peroxisomal Pathway of Very-Long-Chain Fatty Acid Oxidation: A Spotlight on (R)-3-Hydroxycerotoyl-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of very-long-chain fatty acids (VLCFAs), such as cerotic acid (C26:0), is a critical metabolic process exclusively initiated and partially executed within the peroxisome. A key intermediate in this pathway is (R)-3-hydroxycerotoyl-CoA, a molecule whose stereochemistry distinguishes it from the (S)-enantiomers found in mitochondrial fatty acid oxidation. This technical guide provides a comprehensive overview of the role of this compound in peroxisomal β-oxidation, detailing the enzymatic reactions, relevant proteins, and associated metabolic disorders. We present a synthesis of available quantitative data, detailed experimental protocols for the study of this pathway, and visual representations of the underlying biochemical and logical frameworks to facilitate a deeper understanding for researchers and professionals in the field of metabolic diseases and drug development.
Introduction
Fatty acid β-oxidation is a fundamental energy-generating process. While mitochondria are the primary site for the oxidation of short-, medium-, and long-chain fatty acids, peroxisomes are indispensable for the initial chain-shortening of VLCFAs (fatty acids with 22 or more carbons) and branched-chain fatty acids.[1][2][3] The peroxisomal and mitochondrial β-oxidation pathways, though functionally similar, employ distinct sets of enzymes.[2] A crucial distinction lies in the stereochemistry of the 3-hydroxyacyl-CoA intermediate. Peroxisomal β-oxidation generates the (R)-stereoisomer, whereas mitochondrial β-oxidation produces the (S)-stereoisomer.[4]
Cerotic acid (C26:0) is a VLCFA whose accumulation is a hallmark of several severe metabolic disorders, collectively known as peroxisomal biogenesis disorders (PBDs), including Zellweger syndrome.[4][5] The degradation of cerotic acid begins in the peroxisome, where it is converted to cerotoyl-CoA and subsequently enters the β-oxidation spiral. The formation of this compound is a pivotal step in this process, catalyzed by the D-bifunctional protein (DBP).[4] This guide will delve into the specifics of this pathway, with a focus on the generation and subsequent metabolism of this compound.
The Peroxisomal β-Oxidation Pathway of Cerotic Acid
The breakdown of cerotoyl-CoA in the peroxisome involves a series of four enzymatic reactions that are repeated to shorten the acyl-chain. The central enzyme in the formation of this compound is the D-bifunctional protein (DBP), encoded by the HSD17B4 gene.[6] DBP possesses two enzymatic activities: enoyl-CoA hydratase and (R)-3-hydroxyacyl-CoA dehydrogenase.[4][6]
The pathway can be summarized as follows:
-
Oxidation: Cerotoyl-CoA is first oxidized by a peroxisomal acyl-CoA oxidase (ACOX1) to produce trans-2-enoyl-cerotoyl-CoA.[7]
-
Hydration: The enoyl-CoA hydratase domain of DBP catalyzes the hydration of the double bond in trans-2-enoyl-cerotoyl-CoA to form this compound.[4]
-
Dehydrogenation: The (R)-3-hydroxyacyl-CoA dehydrogenase domain of DBP then oxidizes this compound to 3-ketocerotoyl-CoA, using NAD+ as a cofactor.[4]
-
Thiolysis: Finally, a peroxisomal thiolase cleaves 3-ketocerotoyl-CoA into acetyl-CoA and a shortened acyl-CoA (tetracosanoyl-CoA, C24:0-CoA), which can then undergo further rounds of β-oxidation.[7]
This process continues until the fatty acyl-CoA is shortened to a medium-chain length, at which point it can be transported to the mitochondria for complete oxidation.[7]
Diagram of the Peroxisomal β-Oxidation of Cerotoyl-CoA
Caption: Peroxisomal β-oxidation of cerotoyl-CoA.
Quantitative Data
Quantitative analysis of the intermediates in peroxisomal β-oxidation, particularly for very-long-chain substrates like cerotoyl-CoA, is challenging due to their low cellular concentrations and the complexity of the lipidome. However, studies on patients with peroxisomal disorders and in vitro enzymatic assays provide valuable insights.
Table 1: Biochemical Markers in D-Bifunctional Protein Deficiency
| Analyte | Control Range | D-BPD Patient Range | Fold Increase (approx.) | Reference |
| Plasma C26:0 (µmol/L) | < 1.32 | > 1.5 | > 1.1 | [8] |
| Plasma C26:0/C22:0 ratio | < 0.02 | > 0.03 | > 1.5 | [8] |
| C26:0-LPC in DBS (µmol/L) | 0.09 ± 0.03 | 1.13 ± 0.67 | ~12.5 | [9] |
DBS: Dried Blood Spot; C26:0-LPC: C26:0-lysophosphatidylcholine
Table 2: Kinetic Parameters of Peroxisomal β-Oxidation Enzymes with Long-Chain Substrates
| Enzyme | Substrate | Km (µM) | Vmax (relative to Palmitoyl-CoA) | Reference |
| Rat Liver Peroxisomal β-oxidation system | Palmitoyl-CoA (C16:0) | 13.8 ± 1 | 100% | [10] |
| Eicosa-8,11,14-trienoyl-CoA (C20:3) | 17 ± 6 | ~150% | [10] | |
| Docosa-7,10,13,16-tetraenoyl-CoA (C22:4) | 22 ± 3 | ~150% | [10] |
Experimental Protocols
Measurement of Peroxisomal Very-Long-Chain Fatty Acid β-Oxidation in Cultured Fibroblasts
This protocol is adapted from a method using stable-isotope labeled docosanoic acid (C22:0) to assess peroxisomal β-oxidation capacity in living cells.[11] A similar principle can be applied using labeled cerotic acid (C26:0).
Objective: To quantify the rate of peroxisomal β-oxidation of VLCFAs in cultured human skin fibroblasts.
Materials:
-
Cultured human skin fibroblasts from control and patient samples.
-
DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Deuterium-labeled cerotic acid (D3-C26:0).
-
Methanol, chloroform, and other organic solvents.
-
Internal standards for fatty acid quantification (e.g., C17:0).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Cell Culture: Culture fibroblasts to near confluence in T25 flasks.
-
Labeling: Incubate the cells with D3-C26:0 (final concentration to be optimized, e.g., 10 µM) for 72 hours.
-
Lipid Extraction:
-
Wash cells with PBS and harvest by trypsinization.
-
Perform a total lipid extraction using a modified Bligh and Dyer method (chloroform:methanol:water).
-
-
Saponification and Methylation:
-
Saponify the lipid extract with methanolic NaOH.
-
Methylate the resulting free fatty acids to fatty acid methyl esters (FAMEs) using BF3-methanol.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS.
-
Monitor the ions corresponding to the labeled product (e.g., D3-C16:0) and the remaining labeled substrate (D3-C26:0).
-
-
Data Analysis:
-
Calculate the ratio of the product to the substrate (e.g., D3-C16:0 / D3-C26:0) to determine the peroxisomal β-oxidation activity.
-
Normalize the results to total protein content.
-
Expected Results: Fibroblasts from patients with D-bifunctional protein deficiency will show a significantly reduced ratio of chain-shortened products to the initial substrate compared to control cells, indicating impaired peroxisomal β-oxidation.
In Vitro Assay for D-Bifunctional Protein Dehydrogenase Activity
This protocol describes a spectrophotometric assay to measure the (R)-3-hydroxyacyl-CoA dehydrogenase activity of DBP using a specific substrate.
Objective: To determine the enzymatic activity of the dehydrogenase domain of D-bifunctional protein.
Materials:
-
Purified recombinant D-bifunctional protein or peroxisomal fractions.
-
(R)-3-hydroxyacyl-CoA substrate (e.g., (R)-3-hydroxypalmitoyl-CoA). Note: Synthesis of this compound may be required for specific analysis and is a complex procedure.
-
NAD+
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD+, and the (R)-3-hydroxyacyl-CoA substrate.
-
Initiate Reaction: Add the enzyme source (purified DBP or peroxisomal fraction) to the cuvette to start the reaction.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
Experimental Workflow for Studying this compound Metabolism
Caption: Workflow for studying this compound.
Role in Disease: D-Bifunctional Protein Deficiency and Zellweger Syndrome
Defects in the HSD17B4 gene, which encodes D-bifunctional protein, lead to D-bifunctional protein deficiency (D-BPD), a severe autosomal recessive disorder of peroxisomal fatty acid oxidation.[4][5] D-BPD is clinically similar to Zellweger syndrome, a peroxisome biogenesis disorder where the formation of the entire organelle is impaired.[4][12]
The inability to properly metabolize VLCFAs, including cerotic acid, due to dysfunctional DBP, results in the accumulation of these fatty acids and their derivatives in plasma and tissues.[4] This accumulation is believed to be a major contributor to the severe neurological symptoms observed in patients, such as neonatal hypotonia, seizures, and developmental delay.[5] The diagnosis of D-BPD relies on the demonstration of elevated VLCFA levels in plasma and deficient DBP activity in cultured fibroblasts.[13]
Signaling and Pathophysiological Consequences of D-BPD
Caption: Pathophysiology of D-Bifunctional Protein Deficiency.
Conclusion and Future Directions
This compound is a pivotal, stereospecific intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids. Its formation and subsequent dehydrogenation, catalyzed by the D-bifunctional protein, are essential for the complete degradation of these lipids. The accumulation of its precursors due to enzymatic defects leads to severe and often fatal metabolic disorders.
Despite our understanding of this pathway, significant gaps in our knowledge remain. The precise kinetic parameters of D-bifunctional protein with this compound need to be determined to fully understand the rate-limiting steps of VLCFA oxidation. The development of robust and accessible methods for the synthesis of this compound and other very-long-chain acyl-CoA intermediates is crucial for advancing in vitro studies. Furthermore, elucidating the specific signaling pathways and downstream cellular consequences of the accumulation of this compound and other VLCFA metabolites will be critical for the development of targeted therapies for D-bifunctional protein deficiency and related peroxisomal disorders. Future research in these areas will undoubtedly provide a more complete picture of VLCFA metabolism and open new avenues for therapeutic intervention.
References
- 1. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 3. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 7. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Peroxisomal beta-oxidation of long-chain fatty acids possessing different extents of unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal D-bifunctional protein deficiency: Three adults diagnosed by whole-exome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-3-hydroxycerotoyl-CoA for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxycerotoyl-CoA is a crucial very-long-chain fatty acyl-CoA intermediate in various metabolic pathways, including fatty acid elongation and the synthesis of complex lipids. Its availability in a pure, stereochemically defined form is essential for in vitro enzymatic assays aimed at elucidating enzyme kinetics, inhibitor screening, and understanding the pathophysiology of metabolic disorders. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound, along with guidelines for its use in in vitro assays.
The synthesis is approached via a chemoenzymatic strategy. First, the precursor (R)-3-hydroxycerotic acid is synthesized stereoselectively. Subsequently, this hydroxy fatty acid is coupled to Coenzyme A (CoA). This method ensures a high degree of stereochemical purity, which is critical for biological assays.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that begins with the stereoselective synthesis of the free fatty acid, (R)-3-hydroxycerotic acid. This is followed by the activation of the fatty acid and its subsequent coupling to Coenzyme A.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Experimental Protocol for the Synthesis of (R)-3-Hydroxycerotic Acid
This protocol is adapted from general methods for the asymmetric synthesis of 3-hydroxy fatty acids, specifically utilizing a stereoselective Reformatsky reaction.
Materials:
| Reagent | M.W. | Amount | Moles |
| Tetracosanal | 352.67 | 3.53 g | 10 mmol |
| Ethyl bromoacetate | 167.00 | 2.50 g | 15 mmol |
| Zinc dust (activated) | 65.38 | 1.31 g | 20 mmol |
| (-)-Sparteine (B7772259) | 234.39 | 2.81 g | 12 mmol |
| Anhydrous Toluene (B28343) | - | 100 mL | - |
| 1 M HCl | - | As needed | - |
| Diethyl ether | - | As needed | - |
| Saturated NaCl solution | - | As needed | - |
| Anhydrous MgSO4 | - | As needed | - |
| 5% KOH in Ethanol/Water | - | 50 mL | - |
Procedure:
-
Preparation of the Reformatsky Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.31 g, 20 mmol) and anhydrous toluene (20 mL).
-
Add ethyl bromoacetate (2.50 g, 15 mmol) dropwise to the zinc suspension while stirring. The mixture may require gentle heating to initiate the reaction, which is indicated by a slight turbidity and disappearance of the metallic zinc.
-
After initiation, stir the reaction mixture at room temperature for 1 hour.
-
-
Asymmetric Aldol Addition:
-
In a separate flame-dried flask, dissolve tetracosanal (3.53 g, 10 mmol) and (-)-sparteine (2.81 g, 12 mmol) in anhydrous toluene (80 mL).
-
Cool this solution to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Reformatsky reagent from step 1 to the aldehyde solution via a cannula.
-
Stir the reaction mixture at -78 °C for 6 hours.
-
-
Work-up and Purification of the Ester:
-
Quench the reaction by adding 20 mL of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 30 mL) to remove sparteine, followed by saturated NaCl solution (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl (R)-3-hydroxycerotate by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
-
-
Hydrolysis to (R)-3-Hydroxycerotic Acid:
-
Dissolve the purified ester in a 5% solution of KOH in ethanol/water (1:1 v/v, 50 mL).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 2 with 6 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated NaCl solution, dry over anhydrous MgSO4, filter, and evaporate the solvent to yield (R)-3-hydroxycerotic acid as a white solid.
-
The product can be further purified by recrystallization from a suitable solvent like acetonitrile (B52724).
-
Part 2: Experimental Protocol for the Synthesis of this compound
This procedure involves the activation of the carboxylic acid with carbonyldiimidazole (CDI) followed by coupling with Coenzyme A.
Materials:
| Reagent | M.W. | Amount | Moles |
| (R)-3-Hydroxycerotic acid | 426.74 | 42.7 mg | 0.1 mmol |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 19.5 mg | 0.12 mmol |
| Coenzyme A (free acid) | 767.53 | 76.8 mg | 0.1 mmol |
| Anhydrous THF | - | 5 mL | - |
| 0.5 M NaHCO3 (pH 8.0) | - | 5 mL | - |
Procedure:
-
Activation of the Fatty Acid:
-
In a dry vial under an inert atmosphere, dissolve (R)-3-hydroxycerotic acid (42.7 mg, 0.1 mmol) in anhydrous THF (5 mL). Due to the long chain, gentle warming may be necessary to achieve dissolution.
-
Add CDI (19.5 mg, 0.12 mmol) and stir the reaction mixture at room temperature for 1 hour.
-
-
Coupling with Coenzyme A:
-
In a separate vial, dissolve Coenzyme A (76.8 mg, 0.1 mmol) in 0.5 M NaHCO3 solution (5 mL, pH 8.0).
-
Add the Coenzyme A solution to the activated fatty acid solution from step 1.
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Part 3: Purification and Characterization
Purification by Solid-Phase Extraction (SPE):
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Load the mixture onto a C18 SPE cartridge pre-equilibrated with methanol (B129727) and then with water.
-
Wash the cartridge with water to remove unreacted Coenzyme A and salts.
-
Wash with a low percentage of organic solvent (e.g., 20% acetonitrile in water) to remove less hydrophobic impurities.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
Lyophilize the collected fractions to obtain the purified product.
Characterization by HPLC and Mass Spectrometry:
-
HPLC Analysis:
-
The purity of the synthesized this compound can be assessed by reverse-phase HPLC.
-
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 50 mM Potassium Phosphate, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (adenine ring of CoA) |
| Expected Retention Time | Dependent on the exact system, but will be significantly longer than free CoA. |
-
Mass Spectrometry:
-
Confirm the identity of the product by ESI-MS.
-
Expected [M-H]- ion for C47H85N7O18P3S-: ~1160.5 g/mol .
-
Part 4: Application in In Vitro Assays
This compound can be used as a substrate for various enzymes involved in fatty acid metabolism, such as 3-hydroxyacyl-CoA dehydrogenases and dehydratases.
Caption: General workflow for an in vitro enzyme assay.
Example Protocol for a 3-Hydroxyacyl-CoA Dehydrogenase Assay:
This is a general spectrophotometric assay monitoring the reduction of NAD+.
Assay Components:
| Component | Stock Concentration | Final Concentration | Volume for 1 mL assay |
| Tris-HCl buffer (pH 9.0) | 1 M | 100 mM | 100 µL |
| NAD+ | 20 mM | 1 mM | 50 µL |
| Enzyme solution | (Varies) | (Working concentration) | (Varies) |
| This compound | 1 mM | 10-100 µM | 10-100 µL |
| H2O | - | - | to 1 mL |
Procedure:
-
Prepare the assay master mix containing buffer and NAD+ in a cuvette.
-
Add the enzyme solution and mix gently.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the this compound substrate and mix immediately.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Note: Due to the poor water solubility of very-long-chain acyl-CoAs, it may be necessary to include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to ensure the substrate remains in solution.
Conclusion
This document provides a comprehensive guide for the synthesis, purification, and application of this compound. The described protocols are designed to be adaptable and can be optimized based on specific laboratory conditions and research needs. The availability of this key metabolic intermediate will facilitate detailed in vitro studies of enzymes involved in very-long-chain fatty acid metabolism.
Application Note: Quantification of (R)-3-hydroxycerotoyl-CoA using LC-MS/MS
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-3-hydroxycerotoyl-CoA in biological matrices. This method is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related therapeutic areas. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a key intermediate in the metabolism of very-long-chain fatty acids. Accurate quantification of this analyte is crucial for understanding the pathophysiology of various metabolic disorders. This LC-MS/MS method offers high selectivity and sensitivity, enabling precise measurement in complex biological samples.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed for the efficient extraction of this compound from biological samples.[1]
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
For cell culture samples, a preliminary extraction is required:
-
Rinse cells with ice-cold PBS.
-
Scrape cells in ice-cold PBS and centrifuge to pellet.
-
Resuspend the pellet in ice-cold deionized water with 0.6% formic acid.
-
Add acetonitrile, vortex, and centrifuge to precipitate proteins.[2]
-
The supernatant can then be subjected to SPE.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | 20% B to 95% B over 15 minutes[3] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 5 µL[1] |
Mass Spectrometry
Quantification is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).[4]
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| SRM Transition (Hypothetical) | To be optimized for this compound |
| Collision Energy | Optimized for the specific analyte[1] |
Note: The specific SRM transition for this compound needs to be determined empirically. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety (507 Da).[5]
Data Presentation
The following table summarizes the expected quantitative performance of the method, based on data for similar long-chain acyl-CoAs.[5][6]
| Parameter | Expected Performance |
| Linearity (R²) | >0.99[6] |
| Lower Limit of Quantification (LLOQ) | ~1-10 fmol[1] |
| Accuracy | 85-115%[6] |
| Precision (RSD%) | < 15%[1] |
Visualizations
Signaling Pathway
Caption: Mitochondrial beta-oxidation of Cerotoyl-CoA.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and analysis will aid researchers in obtaining accurate and reproducible results, facilitating further understanding of very-long-chain fatty acid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. duke-nus.edu.sg [duke-nus.edu.sg]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Isolation of Enzymes Metabolizing (R)-3-Hydroxycerotoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxycerotoyl-CoA is a key intermediate in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs). The enzymes that metabolize this substrate are crucial for maintaining lipid homeostasis, and their dysfunction is associated with severe metabolic disorders. This document provides detailed protocols for the isolation and purification of these enzymes, specifically focusing on D-3-hydroxyacyl-CoA dehydratase and D-3-hydroxyacyl-CoA dehydrogenase, from rat liver peroxisomes. The presented methodologies are compiled from established research and are intended to serve as a comprehensive guide for researchers in academia and the pharmaceutical industry.
Signaling and Metabolic Pathway
The metabolism of this compound occurs within the peroxisomal β-oxidation pathway. This pathway is essential for the degradation of VLCFAs, which cannot be efficiently processed by mitochondria.[1][2] The enzymes responsible for the metabolism of this compound are part of a multi-enzyme system that sequentially shortens the fatty acyl chain.
Caption: Peroxisomal β-oxidation of very long-chain fatty acids.
Data Presentation
The following table summarizes the purification of D-3-hydroxyacyl-CoA dehydratase/dehydrogenase bifunctional protein from rat liver peroxisomes. The data is representative of a typical purification protocol and highlights the progressive increase in specific activity and purification fold.
| Purification Step | Total Protein (mg) | Total Activity (U)† | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Liver Homogenate | 10,000 | 500 | 0.05 | 100 | 1 |
| Peroxisome-Enriched Fraction | 800 | 400 | 0.5 | 80 | 10 |
| Solubilized Peroxisomal Extract | 600 | 360 | 0.6 | 72 | 12 |
| DEAE-Sepharose Chromatography | 80 | 280 | 3.5 | 56 | 70 |
| Hydroxyapatite (B223615) Chromatography | 15 | 210 | 14 | 42 | 280 |
| Gel Filtration (Sephacryl S-300) | 2 | 150 | 75 | 30 | 1500 |
| Affinity Chromatography (Blue Sepharose) | 0.5 | 120 | 240 | 24 | 4800 |
†One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under standard assay conditions.
Experimental Protocols
Protocol 1: Isolation of a Peroxisome-Enriched Fraction from Rat Liver
This protocol describes the initial steps to isolate a fraction enriched in peroxisomes from rat liver tissue using differential and density gradient centrifugation.
Materials:
-
Fresh rat liver
-
Homogenization Buffer: 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4
-
Percoll or Nycodenz gradient solutions
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors
-
Spectrophotometer
Procedure:
-
Homogenization:
-
Perfuse the rat liver with ice-cold saline to remove blood.
-
Mince approximately 10 g of liver tissue and suspend in 4 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a loose-fitting Dounce homogenizer with 5-10 gentle strokes.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet mitochondria.
-
Carefully collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain a pellet enriched in peroxisomes and lysosomes (light mitochondrial fraction).
-
-
Density Gradient Centrifugation:
-
Resuspend the light mitochondrial pellet in a small volume of Homogenization Buffer.
-
Layer the resuspended pellet onto a pre-formed continuous or discontinuous Percoll or Nycodenz gradient.
-
Centrifuge at 35,000 x g for 1-2 hours at 4°C.
-
Carefully collect the dense band corresponding to the peroxisomes.
-
Wash the collected fraction with Homogenization Buffer and pellet the peroxisomes by centrifugation at 25,000 x g for 20 minutes at 4°C.
-
Protocol 2: Purification of D-3-Hydroxyacyl-CoA Dehydratase/Dehydrogenase
This protocol outlines a multi-step chromatographic procedure to purify the target enzymes from the isolated peroxisomal fraction.
Materials:
-
Peroxisome-enriched fraction (from Protocol 1)
-
Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM DTT
-
Chromatography Buffers (specific to each step)
-
DEAE-Sepharose, Hydroxyapatite, Sephacryl S-300, and Blue Sepharose chromatography media
-
Chromatography columns and system (e.g., FPLC)
-
Protein concentration assay kit (e.g., Bradford or BCA)
-
Enzyme assay reagents
Procedure:
-
Solubilization:
-
Resuspend the peroxisomal pellet in Solubilization Buffer and incubate on ice for 30 minutes with gentle stirring.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material. The supernatant contains the solubilized peroxisomal proteins.
-
-
Anion Exchange Chromatography (DEAE-Sepharose):
-
Equilibrate a DEAE-Sepharose column with 20 mM Tris-HCl (pH 8.0).
-
Load the solubilized peroxisomal extract onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.
-
Collect fractions and assay for D-3-hydroxyacyl-CoA dehydratase/dehydrogenase activity. Pool the active fractions.
-
-
Hydroxyapatite Chromatography:
-
Dialyze the pooled active fractions against 10 mM potassium phosphate (B84403) buffer (pH 7.0).
-
Load the dialyzed sample onto a hydroxyapatite column equilibrated with the same buffer.
-
Elute the enzyme using a linear gradient of potassium phosphate (e.g., 10-400 mM).
-
Collect fractions, assay for activity, and pool the active fractions.
-
-
Gel Filtration Chromatography (Sephacryl S-300):
-
Concentrate the pooled fractions from the previous step.
-
Load the concentrated sample onto a Sephacryl S-300 column equilibrated with 50 mM Tris-HCl (pH 7.5) containing 150 mM NaCl.
-
Elute with the same buffer and collect fractions.
-
Assay the fractions for activity and pool the fractions containing the purified enzyme.
-
-
Affinity Chromatography (Blue Sepharose):
-
Equilibrate a Blue Sepharose column with 50 mM Tris-HCl (pH 7.5).
-
Load the active fractions from the gel filtration step.
-
Wash the column extensively with the equilibration buffer.
-
Elute the bound enzyme with a high concentration of NAD⁺ or by increasing the salt concentration.
-
Collect fractions and pool those with the highest specific activity.
-
Protocol 3: Enzyme Activity Assay
This spectrophotometric assay measures the activity of D-3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺.
Materials:
-
Purified enzyme fraction
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0
-
(R)-3-hydroxyacyl-CoA substrate (e.g., (R)-3-hydroxyhexadecanoyl-CoA)
-
NAD⁺ solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Set up a reaction mixture in a cuvette containing Assay Buffer, NAD⁺ (final concentration 1 mM), and the enzyme sample.
-
Initiate the reaction by adding the (R)-3-hydroxyacyl-CoA substrate (final concentration ~50 µM).
-
Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C), which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the initial rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the isolation and purification of enzymes metabolizing this compound.
Caption: Workflow for isolating and purifying target enzymes.
References
Application of CRISPR-Cas9 to Elucidate the (R)-3-Hydroxycerotoyl-CoA Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of very long-chain fatty acids (VLCFAs), particularly those with 26 carbons or more, is a critical metabolic process implicated in various physiological and pathological conditions. An important intermediate in the elongation of these fatty acids is (R)-3-hydroxycerotoyl-CoA, which is formed during the multi-step fatty acid elongation cycle. This cycle is a key source of precursors for the synthesis of complex lipids such as ceramides (B1148491) and sphingolipids, which are integral components of cell membranes and are involved in cellular signaling.
Dysregulation of VLCFA metabolism has been linked to several diseases, including X-linked adrenoleukodystrophy (X-ALD) and other neurodegenerative disorders. Therefore, understanding the enzymatic machinery responsible for the synthesis of this compound and other VLCFA intermediates is of significant interest for both basic research and therapeutic development.
The CRISPR-Cas9 gene-editing technology offers a powerful tool to investigate the specific roles of the enzymes involved in the fatty acid elongation pathway. By creating precise knockouts of the genes encoding these enzymes, researchers can dissect their individual contributions to VLCFA synthesis, analyze the resulting changes in the cellular lipidome, and explore the functional consequences of VLCFA depletion. This approach allows for the validation of these enzymes as potential drug targets for diseases associated with abnormal VLCFA accumulation.
This document provides detailed protocols for the application of CRISPR-Cas9 to knock out key genes in the fatty acid elongation pathway, along with methods for analyzing the resulting phenotypic and metabolic changes.
Key Enzymes in the this compound Biosynthesis Pathway
The biosynthesis of this compound is a step in the fatty acid elongation cycle. This cycle involves four key enzymes:
-
Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1): This is the rate-limiting enzyme that initiates the elongation cycle by condensing a C24 acyl-CoA with malonyl-CoA. ELOVL1 is primarily responsible for the synthesis of C26:0 fatty acids.[1]
-
3-Ketoacyl-CoA Reductase (KAR): This enzyme reduces the 3-ketoacyl-CoA intermediate produced by ELOVL1 to (R)-3-hydroxyacyl-CoA.
-
3-Hydroxyacyl-CoA Dehydratase (HACD): This enzyme dehydrates the (R)-3-hydroxyacyl-CoA to a trans-2,3-enoyl-CoA.
-
Trans-2,3-Enoyl-CoA Reductase (TER): This enzyme completes the cycle by reducing the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of Fatty Acid Elongation Enzymes in a Human Cell Line (e.g., HEK293T)
This protocol describes the generation of knockout cell lines for genes involved in the fatty acid elongation pathway using the CRISPR-Cas9 system.
1. sgRNA Design and Cloning:
-
Design at least two single guide RNAs (sgRNAs) targeting a coding exon of the gene of interest (ELOVL1, KAR, HACD, or TECR). Online design tools can be used for this purpose.
-
Synthesize and clone the sgRNA sequences into a suitable expression vector that also contains the Cas9 nuclease.
2. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect the cells with the sgRNA/Cas9 expression plasmid using a suitable transfection reagent. Include a control with a non-targeting sgRNA.
3. Single-Cell Cloning:
-
48 hours post-transfection, dilute the cells to a concentration of approximately 1 cell/100 µL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Allow the single cells to grow into colonies over a period of 1-2 weeks.
4. Screening and Validation of Knockout Clones:
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones. Amplify the region of the target gene that was targeted by the sgRNAs.
-
Sanger Sequencing: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Validate the knockout at the protein level by performing a Western blot to confirm the absence of the target protein.
Protocol 2: Analysis of Very-Long-Chain Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the analysis of changes in the fatty acid profile of the generated knockout cell lines.
1. Lipid Extraction:
-
Harvest cells from a confluent 10-cm dish.
-
Extract total lipids from the cell pellet using a chloroform:methanol (B129727) (2:1, v/v) solvent system.
2. Fatty Acid Methyl Ester (FAME) Preparation:
-
Transmethylate the extracted lipids to fatty acid methyl esters (FAMEs) by incubation with methanol containing 1% sulfuric acid at 80°C for 1 hour.
-
Extract the FAMEs with hexane.
3. GC-MS Analysis:
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).
-
Identify and quantify the different fatty acid species based on their retention times and mass spectra, comparing them to known standards.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Very-Long-Chain Fatty Acid Levels in CRISPR-Cas9 Knockout Cell Lines
| Cell Line | C24:0 (pmol/mg protein) | C26:0 (pmol/mg protein) | C26:1 (pmol/mg protein) |
| Wild-Type | 150.5 ± 12.3 | 80.2 ± 7.5 | 25.1 ± 3.2 |
| ELOVL1 KO | 145.8 ± 11.9 | Not Detected | Not Detected |
| KAR KO | 148.2 ± 13.1 | Not Detected | Not Detected |
| HACD KO | 152.1 ± 14.0 | Not Detected | Not Detected |
| TECR KO | 150.9 ± 12.8 | Not Detected | Not Detected |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
References
Application Notes and Protocols: In Vivo Imaging of (R)-3-Hydroxycerotoyl-CoA Distribution in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxycerotoyl-CoA is a key metabolic intermediate in the β-oxidation of very-long-chain fatty acids (VLCFAs). Dysregulation of VLCFA metabolism is implicated in several severe metabolic disorders, including X-linked adrenoleukodystrophy. Understanding the in vivo distribution and dynamics of this compound is therefore crucial for elucidating disease mechanisms and for the development of novel therapeutic interventions.
These application notes provide a conceptual framework and a detailed protocol for the non-invasive, real-time in vivo imaging of this compound distribution in tissues. This methodology is based on the proposed development of a novel fluorescently-labeled probe, enabling researchers to visualize and quantify the tissue-specific accumulation and clearance of this critical metabolite. The protocols and data presented are intended to serve as a guide for researchers aiming to adapt and validate this technique for their specific research needs.
Conceptual Probe Design: A Fluorescent Analog of Cerotic Acid
Currently, there are no commercially available probes for the direct in vivo imaging of this compound. We propose a strategy based on a fluorescently labeled precursor, cerotic acid (a C26:0 VLCFA), which would be metabolized by the cell to the target molecule. A promising approach involves conjugating cerotic acid to a near-infrared (NIR) fluorophore, such as Cy7, to create Cerotoyl-Cy7. NIR fluorophores are ideal for in vivo imaging due to their deep tissue penetration and low autofluorescence.
The rationale is that intravenously administered Cerotoyl-Cy7 will be taken up by tissues and will enter the peroxisomal β-oxidation pathway, where it will be converted to this compound-Cy7. The resulting fluorescence signal would then report on the tissue-specific capacity for VLCFA uptake and metabolism.
Experimental Protocols
This section details the proposed experimental workflow for in vivo imaging of this compound distribution using the conceptual Cerotoyl-Cy7 probe.
I. Animal Handling and Preparation
-
Animal Model: This protocol is designed for use with adult male C57BL/6 mice (8-12 weeks old). All animal procedures should be performed in accordance with institutional guidelines and approved by the local animal care and use committee.
-
Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Anesthesia: For imaging, anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance) delivered via a nose cone. Anesthesia depth should be monitored throughout the procedure by checking the respiratory rate and response to a toe pinch.
-
Hair Removal: Gently remove hair from the dorsal and ventral surfaces of the mouse using a depilatory cream to minimize light scattering and improve image quality.
II. Probe Preparation and Administration
-
Probe Reconstitution: Reconstitute the lyophilized Cerotoyl-Cy7 probe in sterile, pyrogen-free dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.
-
Working Solution: On the day of the experiment, prepare a working solution by diluting the stock solution in sterile saline to a final concentration of 200 µM. The final DMSO concentration should not exceed 5% of the total injection volume to avoid toxicity.
-
Administration: Administer 100 µL of the 200 µM Cerotoyl-Cy7 working solution via tail vein injection.
III. In Vivo Imaging Procedure
-
Imaging System: Utilize an in vivo imaging system (IVIS) equipped for near-infrared fluorescence imaging. Set the excitation and emission filters appropriate for the Cy7 fluorophore (e.g., excitation ~740 nm, emission ~790 nm).
-
Image Acquisition:
-
Acquire a baseline fluorescence image of the anesthetized mouse before probe injection.
-
Following probe administration, acquire fluorescence images at regular intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes) to monitor the biodistribution and clearance of the probe.
-
Maintain the mouse under anesthesia and on a heated stage to ensure physiological stability throughout the imaging session.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over various organs (e.g., liver, kidneys, spleen, brain, and muscle).
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
Correct for background fluorescence by subtracting the intensity of a non-tissue region.
-
IV. Ex Vivo Organ Imaging and Validation
-
Tissue Collection: At the end of the imaging session, humanely euthanize the mouse and dissect the organs of interest.
-
Ex Vivo Imaging: Image the dissected organs using the IVIS system to confirm the in vivo signal distribution and obtain higher-resolution images.
-
Biochemical Validation (Optional): Homogenize a portion of the tissues and use liquid chromatography-mass spectrometry (LC-MS) to confirm the presence and quantify the amount of Cerotoyl-Cy7 and its metabolites, including the this compound-Cy7 analog.
Data Presentation
The following table presents hypothetical, yet plausible, quantitative data for the tissue distribution of the Cerotoyl-Cy7 probe at 60 minutes post-injection. This data is for illustrative purposes and should be replaced with experimentally derived values.
| Tissue | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Fold Change over Muscle |
| Liver | 8.5 x 10⁸ ± 1.2 x 10⁸ | 12.1 |
| Kidneys | 5.2 x 10⁸ ± 0.9 x 10⁸ | 7.4 |
| Spleen | 2.1 x 10⁸ ± 0.5 x 10⁸ | 3.0 |
| Brain | 0.8 x 10⁸ ± 0.2 x 10⁸ | 1.1 |
| Muscle | 0.7 x 10⁸ ± 0.1 x 10⁸ | 1.0 |
| Adipose Tissue | 3.5 x 10⁸ ± 0.7 x 10⁸ | 5.0 |
Visualizations
Metabolic Pathway of Cerotoyl-CoA
Analytical techniques for separating (R)- and (S)- enantiomers of 3-hydroxycerotoyl-CoA.
Abstract
This document provides detailed application notes and protocols for the analytical separation of (R)- and (S)-enantiomers of 3-hydroxycerotoyl-CoA, a critical very-long-chain fatty acyl-CoA intermediate in lipid metabolism. The separation of these enantiomers is essential for studying the stereospecificity of enzymes involved in their synthesis and degradation, as well as for the development of drugs targeting these pathways. This note outlines two primary analytical approaches: an indirect method involving chiral derivatization followed by standard chromatography, and a direct method utilizing chiral stationary phases in High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and data presentation guidelines are provided for researchers, scientists, and drug development professionals.
Introduction
3-Hydroxycerotoyl-CoA is a key metabolite in the biosynthesis and degradation of very-long-chain fatty acids (VLCFAs). The chirality at the C-3 position is of significant biological importance, as enzymes involved in its metabolic pathways often exhibit strict stereoselectivity. The accurate quantification of the individual (R)- and (S)-enantiomers is therefore crucial for understanding the biochemical roles of these molecules and for the screening of potential therapeutic agents that may modulate their metabolism. This application note details robust analytical methodologies for the effective chiral separation of 3-hydroxycerotoyl-CoA.
Analytical Approaches
Two principal strategies are presented for the enantioselective analysis of 3-hydroxycerotoyl-CoA:
-
Indirect Chiral Separation: This method involves the hydrolysis of the acyl-CoA to the corresponding 3-hydroxycerotic acid, followed by derivatization with a chiral reagent to form diastereomers. These diastereomers can then be separated using standard achiral chromatography techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.
-
Direct Chiral Separation: This approach utilizes a chiral stationary phase (CSP) in an HPLC system to directly resolve the (R)- and (S)-enantiomers of 3-hydroxycerotoyl-CoA, often after a derivatization step to enhance interaction with the CSP and improve detection.
Section 1: Indirect Chiral Separation via Derivatization
This method is based on the conversion of the enantiomeric pair into diastereomers with distinct physicochemical properties, allowing for their separation on a non-chiral column. A common approach involves enzymatic or chemical hydrolysis of the CoA ester, followed by derivatization of the resulting 3-hydroxycerotic acid.
Experimental Protocol: Hydrolysis and Derivatization
1. Sample Preparation and Hydrolysis:
-
Aqueous samples containing 3-hydroxycerotoyl-CoA are subjected to alkaline hydrolysis to cleave the thioester bond.
-
To a 100 µL sample, add 25 µL of 1 M NaOH.
-
Incubate at 60°C for 30 minutes.
-
Neutralize the solution by adding 25 µL of 1 M HCl.
-
The resulting 3-hydroxycerotic acid is then extracted using a suitable organic solvent, such as ethyl acetate (B1210297) or via solid-phase extraction (SPE).
2. Chiral Derivatization with (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl Chloride (MTPA-Cl, Mosher's Reagent):
-
The dried extract containing 3-hydroxycerotic acid is dissolved in 100 µL of anhydrous pyridine (B92270).
-
Add a 1.2-fold molar excess of (R)-(-)-MTPA-Cl.
-
The reaction mixture is incubated at room temperature for 1 hour.
-
The reaction is quenched by the addition of 50 µL of N,N-dimethylethylenediamine.
-
The resulting MTPA-ester diastereomers are extracted with an organic solvent (e.g., hexane) and concentrated under a stream of nitrogen before analysis.
3. GC-MS Analysis of MTPA Diastereomers:
-
Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL in splitless mode at 250°C.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operated in Electron Impact (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
Logical Workflow for Indirect Separation
Caption: Workflow for the indirect chiral separation of 3-hydroxycerotoyl-CoA.
Section 2: Direct Chiral Separation by HPLC
Direct enantiomeric resolution on a chiral stationary phase (CSP) offers a more streamlined approach, potentially avoiding the need for hydrolysis. A promising strategy involves the derivatization of the hydroxyl group to enhance its interaction with an amylose-based CSP.
Experimental Protocol: Direct Chiral HPLC
1. Sample Preparation and Derivatization:
-
Lyophilize the aqueous sample containing 3-hydroxycerotoyl-CoA.
-
Reconstitute the sample in 50 µL of anhydrous acetonitrile (B52724).
-
Add a 5-fold molar excess of 3,5-dimethylphenyl isocyanate and 1 µL of pyridine (as a catalyst).
-
Incubate the mixture at 40°C for 1 hour to form the urethane (B1682113) derivatives.
-
The reaction mixture can be directly injected or diluted with the mobile phase prior to injection.
2. Chiral HPLC-MS/MS Analysis:
-
Column: A polysaccharide-based chiral column, such as an amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak IA or AD series).
-
Mobile Phase: An isocratic or gradient mixture of n-hexane and isopropanol, or a reversed-phase system with acetonitrile and water, may be employed depending on the specific column chemistry. A typical starting condition could be 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA) and/or tandem mass spectrometry (MS/MS) for high selectivity and sensitivity. MS/MS can be operated in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow for Direct Separation
Caption: Workflow for the direct chiral separation of 3-hydroxycerotoyl-CoA.
Data Presentation
Quantitative data from chiral separations should be summarized in a clear, tabular format to allow for easy comparison of method performance.
Table 1: Hypothetical Chromatographic Data for Chiral Separation of 3-Hydroxycerotoyl-CoA Derivatives
| Parameter | Indirect Method (GC-MS of MTPA Esters) | Direct Method (HPLC of Urethane Derivatives) |
| Analyte | Diastereomer from (S)-enantiomer | (S)-3-Hydroxycerotoyl-CoA Derivative |
| Retention Time (min) | 18.5 | 12.3 |
| Analyte | Diastereomer from (R)-enantiomer | (R)-3-Hydroxycerotoyl-CoA Derivative |
| Retention Time (min) | 19.2 | 14.1 |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Limit of Detection (LOD) | ~5 pmol | ~2 pmol |
| Limit of Quantification (LOQ) | ~15 pmol | ~7 pmol |
| Linear Range | 15 - 1000 pmol | 7 - 800 pmol |
Note: The values presented in Table 1 are illustrative and will need to be determined experimentally during method validation.
Discussion and Method Selection
The choice between the indirect and direct methods will depend on the specific application, available instrumentation, and the sample matrix.
-
The indirect method is robust and utilizes common laboratory equipment (GC-MS). However, it is more labor-intensive due to the multi-step sample preparation process, including hydrolysis and derivatization, which may introduce variability.
-
The direct HPLC method is more elegant and offers higher throughput. It analyzes the intact (derivatized) acyl-CoA, which may be advantageous. However, it requires specialized and often expensive chiral columns, and method development may be more challenging, especially concerning the solubility of the very-long-chain acyl-CoA derivative in common mobile phases.
For both methods, the use of stable isotope-labeled internal standards for both the (R)- and (S)-enantiomers is highly recommended for accurate quantification.
Conclusion
The analytical separation of (R)- and (S)-3-hydroxycerotoyl-CoA is achievable through either indirect or direct chromatographic methods. The protocols outlined in this application note provide a strong foundation for researchers to develop and validate a method tailored to their specific needs. The direct chiral HPLC approach, in particular, represents a modern and efficient strategy for the stereoselective analysis of this important class of lipid metabolites.
Commercial sources and purity standards for (R)-3-hydroxycerotoyl-CoA.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the commercial sources, purity standards, and relevant experimental protocols for (R)-3-hydroxycerotoyl-CoA, a key intermediate in very-long-chain fatty acid and sphingolipid metabolism.
Commercial Sources and Purity Standards
This compound is a specialized biochemical that may be available from a limited number of suppliers. Purity is a critical parameter for experimental reproducibility, and it is imperative to obtain product-specific information from the vendor.
Table 1: Commercial Supplier Information for this compound
| Supplier | Catalog Number | Reported Purity | Analytical Method |
| Alfa Chemistry | CAS 1245945-31-6 | Information not publicly available. Direct inquiry is recommended. | Not specified. |
| Avanti Polar Lipids | Not explicitly listed. Custom synthesis may be available. | Typically >99% for their lipid products.[1] | TLC, HPLC, GC |
| Cayman Chemical | Not explicitly listed. Custom synthesis may be available. | Varies by product. | HPLC, GC-MS, LC-MS |
| Sigma-Aldrich | Not explicitly listed. Custom synthesis may be available. | Varies by product. | Varies by product. |
Note: The availability and purity of this compound can vary. It is strongly recommended to contact the suppliers directly to obtain the most current certificate of analysis and purity information.
Experimental Protocols
The following protocols are generalized methods based on the synthesis and analysis of similar long-chain acyl-CoA molecules. Optimization for this compound may be required.
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol outlines a general chemo-enzymatic approach for the synthesis of this compound from its corresponding fatty acid, (R)-3-hydroxycerotic acid.
Materials:
-
(R)-3-hydroxycerotic acid
-
Coenzyme A (CoA) lithium salt
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
Argon or Nitrogen gas
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of (R)-3-hydroxycerotic acid:
-
Dissolve (R)-3-hydroxycerotic acid in anhydrous THF in a reaction vessel under an inert atmosphere (argon or nitrogen).
-
Add a molar excess (typically 1.5-2 equivalents) of CDI to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the acyl-imidazole intermediate.
-
-
Coupling with Coenzyme A:
-
In a separate vessel, dissolve Coenzyme A lithium salt in a 0.5 M NaHCO₃ solution.
-
Add the CoA solution to the activated fatty acid mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of water.
-
Lyophilize the reaction mixture to remove the solvent.
-
Purify the crude product using reverse-phase HPLC. A C18 column is typically used with a gradient of water (with 0.1% TFA) and acetonitrile or methanol (with 0.1% TFA).
-
Collect the fractions containing the desired product and lyophilize to obtain pure this compound.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Set the column temperature to 30°C.
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient, for example:
-
0-5 min: 95% A, 5% B
-
5-30 min: Gradient to 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: Return to 95% A, 5% B
-
-
Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).
-
The purity can be determined by integrating the peak area of the product and any impurities.
Biological Context and Signaling Pathway
This compound is a very-long-chain 3-hydroxyacyl-CoA. Very-long-chain fatty acids are crucial components of ceramides (B1148491), which are central molecules in sphingolipid metabolism.[2][3] The de novo synthesis of ceramides is a fundamental cellular process.[4][5][6][7][8][9][10]
Ceramide synthesis begins with the condensation of serine and palmitoyl-CoA. Following a series of reactions, a fatty acyl-CoA, such as cerotoyl-CoA (the precursor to the hydroxy form), is attached to a sphingoid base by the enzyme ceramide synthase.[4][7][11][12][13] The resulting dihydroceramide (B1258172) can then be desaturated to form ceramide. The (R)-3-hydroxy group on the acyl chain would lead to the formation of a specific class of hydroxylated ceramides.
Caption: De Novo Ceramide Biosynthesis Pathway.
Caption: Experimental Workflow for Synthesis and Analysis.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 4. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterols and sphingolipids: Dynamic duo or partners in crime? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Role of circulating sphingolipids in lipid metabolism: Why dietary lipids matter [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Ceramide synthases transfer acyl-CoA onto sphingoid [reactome.org]
Troubleshooting & Optimization
Overcoming instability of (R)-3-hydroxycerotoyl-CoA in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of (R)-3-hydroxycerotoyl-CoA in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in aqueous solutions?
A1: The instability of this compound in aqueous solutions is primarily attributed to the hydrolysis of its high-energy thioester bond. This hydrolysis is significantly influenced by pH and temperature. Additionally, the long acyl chain can be susceptible to oxidation, particularly at the hydroxyl group, and repeated freeze-thaw cycles can degrade the molecule.
Q2: What is the optimal pH for storing and handling this compound solutions?
A2: Thioester bonds of acyl-CoAs are generally most stable in a slightly acidic to neutral pH range, typically between pH 6.0 and 7.5. Both strongly acidic and alkaline conditions catalyze the hydrolysis of the thioester linkage. For optimal stability, it is recommended to prepare and use solutions of this compound in a buffered solution within this pH range.
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions. Therefore, it is crucial to keep solutions of this compound on ice during experiments and to store stock solutions at low temperatures, preferably at -80°C for long-term storage.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, this compound should be stored as a lyophilized powder or in a non-aqueous solvent at -80°C. If an aqueous stock solution is necessary, it should be prepared in a suitable buffer (pH 6.0-7.5), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.
Q5: How can I minimize oxidation of the hydroxyl group on this compound?
A5: To minimize oxidation, it is advisable to use deoxygenated buffers for preparing solutions. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the buffer before use. Additionally, storing aliquots under an inert atmosphere and protecting them from light can further reduce the risk of oxidative damage. The inclusion of antioxidants can be considered, but their compatibility with downstream applications must be verified.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent experimental results | Degradation of this compound due to improper handling or storage. | - Prepare fresh solutions for each experiment from a properly stored stock. - Keep solutions on ice at all times during experimental procedures. - Verify the pH of your buffers. - Minimize the number of freeze-thaw cycles for stock solutions. |
| Low enzymatic activity in assays | The concentration of active this compound is lower than expected due to degradation. | - Quantify the concentration of your this compound solution immediately before use using a spectrophotometric or chromatographic method. - Follow the recommended procedures for preparing and storing aqueous solutions. |
| Presence of unexpected peaks in analytical chromatography | Degradation products of this compound are present in the sample. | - The primary degradation product is likely cerotic acid and Coenzyme A resulting from thioester hydrolysis. - Analyze a freshly prepared standard to identify the correct peak for intact this compound. - Optimize storage and handling to minimize degradation. |
Experimental Protocols
Protocol for Preparing Aqueous Solutions of this compound
This protocol outlines the steps to prepare an aqueous solution of this compound while minimizing degradation.
Materials:
-
This compound (lyophilized powder)
-
Buffer of choice (e.g., 50 mM Potassium Phosphate, pH 7.0)
-
Inert gas (Argon or Nitrogen)
-
Ice bucket
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Deoxygenate the buffer by bubbling with an inert gas for at least 15 minutes on ice.
-
On ice, reconstitute the this compound powder with the deoxygenated buffer to the desired concentration. Gently vortex to dissolve.
-
Immediately aliquot the solution into single-use volumes in pre-chilled, sterile, low-binding microcentrifuge tubes.
-
If possible, flush the headspace of each aliquot with inert gas before sealing.
-
Snap-freeze the aliquots in liquid nitrogen and store at -80°C.
Protocol for Assessing the Stability of this compound
This protocol describes a method to evaluate the stability of this compound under different conditions by monitoring its concentration over time using a 3-hydroxyacyl-CoA dehydrogenase (HADH) enzymatic assay.
Materials:
-
Aqueous solution of this compound
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0)
-
NAD+ solution
-
Purified 3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare aliquots of the this compound solution and incubate them under the desired test conditions (e.g., different pH values, temperatures).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition and immediately place it on ice.
-
For each time point, prepare a reaction mixture in a cuvette containing the reaction buffer and NAD+.
-
Add a small volume of the this compound sample to the cuvette and mix.
-
Initiate the reaction by adding a known amount of HADH enzyme.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
The initial rate of the reaction is proportional to the concentration of active this compound.
-
Plot the concentration of this compound versus time for each condition to determine its stability and estimate its half-life.
Data Presentation
The following table summarizes the key factors influencing the stability of this compound in aqueous solutions.
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (< 6.0) | Increased hydrolysis | Avoid |
| Neutral (6.0 - 7.5) | Optimal stability | Recommended | |
| Alkaline (> 7.5) | Increased hydrolysis | Avoid | |
| Temperature | -80°C | High stability | Recommended for long-term storage |
| -20°C | Moderate stability | Suitable for short-term storage | |
| 4°C (on ice) | Low stability (hours) | For immediate experimental use | |
| Room Temperature | Very low stability (minutes to hours) | Avoid prolonged exposure | |
| Freeze-Thaw Cycles | Multiple cycles | Degradation | Aliquot into single-use volumes |
| Oxygen Exposure | Presence of oxygen | Potential for oxidation | Use deoxygenated buffers and inert gas |
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Recommended workflow for handling and stability testing.
Troubleshooting low signal in mass spectrometry analysis of (R)-3-hydroxycerotoyl-CoA.
Technical Support Center: Mass Spectrometry Analysis of (R)-3-hydroxycerotoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or no signal of this compound in my LC-MS/MS analysis?
A1: Low or absent signal for this compound can be attributed to several factors. The most common culprits include sample degradation, inefficient ionization, ion suppression from the sample matrix, and suboptimal mass spectrometer parameters. It is also possible that issues with the liquid chromatography, such as poor peak shape, are diminishing the signal-to-noise ratio.
Q2: How can I prevent the degradation of this compound during sample preparation?
A2: this compound, like other acyl-CoAs, is prone to hydrolysis. To minimize degradation, it is critical to keep samples on ice and minimize the time they are in aqueous solutions. Use of an acidic extraction buffer can also help to improve stability. It is advisable to process samples quickly and store them at -80°C if immediate analysis is not possible.
Q3: What is ion suppression and how can I mitigate it for this analysis?
A3: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where co-eluting compounds from your sample matrix interfere with the ionization of your analyte, leading to a decreased signal.[1][2][3] This is a significant issue when analyzing samples from complex biological matrices.[1][2][4] To mitigate ion suppression, robust sample preparation is key. Techniques like protein precipitation followed by solid-phase extraction (SPE) can effectively clean up the sample by removing interfering substances such as phospholipids.[1][2]
Q4: What are the characteristic fragmentation patterns for this compound that I should monitor in MS/MS?
A4: For acyl-CoAs, a characteristic fragmentation in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a neutral loss of 507 Da.[5][6][7][8] This transition is often the most abundant and is therefore ideal for use in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays for quantification.[5][8][9] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[5][10]
Q5: Can adduct formation affect my analysis?
A5: Yes, adduct formation is a common occurrence in ESI-MS and can complicate your mass spectra.[11][12][13] Analytes can form adducts with ions present in the mobile phase or sample, such as sodium ([M+Na]+) and potassium ([M+K]+).[11][14][15] This can split the signal of your analyte of interest across multiple ionic species, potentially reducing the intensity of your primary target ion and complicating quantification.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low signal issues during the mass spectrometry analysis of this compound.
Initial Checks for Low or No Signal
If you are experiencing a weak or absent signal, it is important to systematically rule out potential causes. The following diagram illustrates a logical workflow for troubleshooting.
Caption: A logical workflow for troubleshooting low LC-MS signal.
Troubleshooting Table
The table below details potential causes for low signal intensity and provides specific solutions to address them.
| Potential Cause | Description | Recommended Solutions |
| Sample Degradation | This compound is susceptible to enzymatic and chemical hydrolysis. | - Prepare fresh samples and keep them on ice or at 4°C throughout the process.- Use a slightly acidic extraction buffer (e.g., containing 5% acetic acid).- Minimize the time samples are in aqueous, non-acidic solutions.[16] |
| Ion Suppression | Co-eluting matrix components, especially phospholipids, compete for ionization, reducing the analyte signal.[1][2][3][4] | - Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE).- Optimize chromatographic separation to move the analyte away from highly suppressing regions of the chromatogram.- Consider using a smaller injection volume. |
| Inefficient Ionization | The mobile phase composition may not be optimal for the ionization of this compound. | - Optimize the mobile phase composition. For reversed-phase chromatography, consider using a mobile phase with a high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to improve peak shape and sensitivity.[7][17]- Ensure proper nebulization and a stable spray in the ESI source. |
| Suboptimal MS Parameters | Incorrect precursor/product ion selection or collision energy will result in poor sensitivity. | - Confirm the precursor ion for this compound.- Perform a product ion scan to identify the most abundant and stable fragment ions.- Optimize the collision energy for the desired fragmentation. A neutral loss of 507 is typically a strong transition for acyl-CoAs.[5][6][7][8] |
| Chromatographic Issues | Poor peak shape (e.g., broad or tailing peaks) leads to a lower signal-to-noise ratio.[18][19] | - Ensure the injection solvent is compatible with the mobile phase.- Check for column contamination or degradation and replace if necessary.- Optimize the gradient to ensure proper peak focusing. |
| Adduct Formation | The signal may be split between the protonated molecule and various adducts (e.g., sodium, potassium).[11][14][15] | - Use high-purity solvents and reagents to minimize salt contamination.- Consider adding a small amount of a competing adduct-forming agent to the mobile phase to promote the formation of a single adduct type. |
Experimental Protocols
Protocol: Extraction of this compound from Biological Tissue
This protocol provides a general method for the extraction of long-chain acyl-CoAs from tissue samples.
-
Homogenization:
-
Weigh approximately 100-200 mg of frozen tissue powder in a pre-chilled tube.
-
Add 2 mL of ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water with 5% acetic acid).
-
Spike with an appropriate internal standard (e.g., C17:0-CoA).
-
Homogenize the tissue thoroughly using a mechanical homogenizer, keeping the sample on ice.
-
-
Phase Separation:
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (the upper aqueous/methanol phase) into a new tube.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode SPE cartridge by washing with 3 mL of methanol followed by 3 mL of the extraction buffer.
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of the extraction buffer to remove unbound impurities.
-
Elute the acyl-CoAs with 2 mL of an appropriate elution solvent (e.g., 80:20 methanol:water with 30 mM ammonium hydroxide).
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile |
| Gradient | Start at 20% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition | Calculated m/z of [M+H]+ -> Calculated m/z of [M+H-507]+ |
| Collision Energy | Optimize between 20-40 eV |
Quantitative Data Summary
The following tables represent typical data from a method validation experiment for the quantification of a long-chain acyl-CoA, illustrating expected performance.
Table 1: Precision and Accuracy
| Concentration (nM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 5 | 4.2 | 6.8 | 105.2 |
| 50 | 2.5 | 4.1 | 101.8 |
| 500 | 1.8 | 3.5 | 98.7 |
Table 2: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 1 - 1000 nM |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 nM |
| Limit of Quantification (LOQ) | 1.5 nM |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key conceptual frameworks relevant to the analysis of this compound.
Caption: Potential hydrolytic degradation of the target analyte.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. longdom.org [longdom.org]
- 4. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. jsbms.jp [jsbms.jp]
- 18. zefsci.com [zefsci.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Optimizing Enzyme Kinetics Assays for (R)-3-hydroxycerotoyl-CoA Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-hydroxycerotoyl-CoA and related very long-chain acyl-CoA substrates in enzyme kinetics assays.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of enzyme kinetics assays for this compound substrates.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | 1. Substrate Insolubility: this compound is a very long-chain fatty acyl-CoA with low aqueous solubility and a low critical micelle concentration (CMC), leading to substrate aggregation. | - Incorporate a carrier protein: Use bovine serum albumin (BSA) in the assay buffer to bind the substrate and maintain its monomeric form. - Optimize detergent use: If detergents are necessary, use them at concentrations below their CMC to avoid enzyme denaturation. Test a range of non-ionic detergents. |
| 2. Enzyme Instability: The enzyme may be unstable under the assay conditions (pH, temperature, buffer composition). | - Optimize pH and buffer: Empirically test a range of pH values and buffer systems to find the optimal conditions for your enzyme. - Assess temperature sensitivity: Determine the optimal temperature for enzyme activity and stability.[1] | |
| 3. Incorrect Cofactor Concentration: The concentration of required cofactors (e.g., NAD+) may be limiting. | - Ensure cofactor concentrations are not rate-limiting by titrating them in preliminary experiments. | |
| High Background Signal | 1. Substrate Auto-oxidation/Degradation: The thioester bond of the acyl-CoA is susceptible to hydrolysis, or the substrate may auto-oxidize, leading to a non-enzymatic signal. | - Prepare fresh substrate solutions: Use freshly prepared substrate for each experiment. - Run no-enzyme controls: Always include a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this rate from the rate of the enzymatic reaction. |
| 2. Contaminating Enzymes: The enzyme preparation may be contaminated with other enzymes that react with the substrate or detection reagents. | - Verify enzyme purity: Assess the purity of your enzyme preparation using SDS-PAGE. - Use specific inhibitors: If known, use inhibitors of potential contaminating enzymes. | |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: At high enzyme concentrations or low substrate concentrations, the substrate is rapidly consumed, leading to a decrease in the reaction rate over time. | - Reduce enzyme concentration: Use a lower concentration of the enzyme to ensure the reaction rate remains linear for a longer period. - Increase substrate concentration: If possible, use a higher initial substrate concentration. |
| 2. Product Inhibition: The product of the reaction may be inhibiting the enzyme. | - A coupled enzyme assay can be used to continuously remove the product, preventing inhibition.[2] - Measure initial rates at very low substrate conversion. | |
| 3. Enzyme Inactivation: The enzyme may be losing activity over the course of the assay. | - Assess enzyme stability: Pre-incubate the enzyme under assay conditions without the substrate to check for time-dependent inactivation. - Add stabilizing agents: Consider adding glycerol (B35011) or other known stabilizing agents to the assay buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when working with this compound?
A1: The primary challenge is its poor solubility in aqueous solutions. As a very long-chain fatty acyl-CoA, it has a strong tendency to form micelles, which can make it unavailable to the enzyme and lead to inaccurate kinetic measurements.
Q2: How can I determine the optimal concentration of Bovine Serum Albumin (BSA) to use in my assay?
A2: The optimal BSA concentration should be determined empirically. A good starting point is a 1:1 molar ratio of BSA to the highest concentration of this compound you plan to test. You can then perform a matrix of experiments varying both the substrate and BSA concentrations to find the conditions that yield the highest and most consistent enzyme activity.
Q3: My spectrophotometric assay shows a high rate of background absorbance change in the no-enzyme control. What should I do?
A3: This indicates non-enzymatic degradation of your substrate or one of the coupling enzymes/reagents. First, ensure your this compound solution is fresh and has been stored properly. If using a coupled assay, check the stability of all components. Always subtract the rate of the no-enzyme control from your experimental rates.
Q4: Can I use a standard spectrophotometric assay for 3-hydroxyacyl-CoA dehydrogenase with this compound?
A4: Yes, a standard assay monitoring the production of NADH at 340 nm can be adapted. However, due to the long-chain nature of the substrate, a coupled-enzyme assay is often preferred to pull the reaction forward and prevent product inhibition.[2] In this setup, the 3-ketoacyl-CoA product is immediately cleaved by a thiolase in the presence of CoASH.[2]
Q5: What kinetic parameters (Km and Vmax) should I expect for a 3-hydroxyacyl-CoA dehydrogenase with a very long-chain substrate like this compound?
A5: The kinetic parameters are enzyme-specific. However, studies on 3-hydroxyacyl-CoA dehydrogenases with substrates of varying chain lengths have shown that while the Vmax may be lower for very long-chain substrates compared to medium-chain substrates, the Km values for long-chain substrates are often comparable to those for medium-chain substrates.[2]
Data Presentation
The following table summarizes the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths, providing a reference for expected trends.
| Substrate | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | 100 | 17.5 |
| 3-Hydroxyoctanoyl-CoA | C8 | 4.5 | 35.0 |
| 3-Hydroxydodecanoyl-CoA | C12 | 2.0 | 28.0 |
| 3-Hydroxypalmitoyl-CoA | C16 | 2.5 | 15.0 |
| (Data adapted from He et al., 1989)[2] |
Experimental Protocols
Coupled Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol is adapted from methods used for long-chain 3-hydroxyacyl-CoA dehydrogenases and is optimized for a very long-chain substrate.[2]
Materials:
-
This compound substrate
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
Purified 3-ketoacyl-CoA thiolase
-
Coenzyme A (CoASH)
-
NAD+
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound. Due to its low solubility, it may be necessary to dissolve it in a small amount of an organic solvent like ethanol (B145695) before diluting it in the assay buffer containing BSA.
-
Prepare a stock solution of BSA in the assay buffer.
-
To prepare the working substrate solution, mix the this compound stock with the BSA solution to achieve the desired final concentrations and molar ratio. Gently vortex and incubate at room temperature for 10 minutes to allow for binding.
-
-
Reaction Mixture Preparation:
-
In a cuvette, prepare the reaction mixture containing:
-
100 mM Potassium Phosphate Buffer, pH 7.3
-
NAD+ (final concentration of 0.5 mM)
-
CoASH (final concentration of 0.1 mM)
-
3-ketoacyl-CoA thiolase (sufficient activity to ensure the subsequent reaction is not rate-limiting)
-
This compound/BSA complex (varied concentrations for kinetic analysis)
-
-
Prepare a blank cuvette containing all components except the primary enzyme (3-hydroxyacyl-CoA dehydrogenase).
-
-
Enzyme Reaction:
-
Equilibrate the reaction mixture and the blank at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the purified 3-hydroxyacyl-CoA dehydrogenase to the sample cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Record the absorbance for a sufficient period to determine the initial linear rate.
-
-
Data Analysis:
-
Calculate the rate of NADH formation using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Subtract the rate of the no-enzyme control from the rate of the enzymatic reaction.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Mandatory Visualizations
Caption: Peroxisomal beta-oxidation pathway for very long-chain fatty acids.
References
Common pitfalls in the extraction of long-chain acyl-CoAs like (R)-3-hydroxycerotoyl-CoA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the extraction of long-chain acyl-CoAs, with a particular focus on challenging molecules like (R)-3-hydroxycerotoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting long-chain acyl-CoAs like this compound?
A1: The main difficulties arise from their inherent chemical instability, low cellular abundance, and amphiphilic nature. Long-chain acyl-CoAs are susceptible to degradation by cellular thioesterases upon cell lysis and chemical hydrolysis, especially in non-acidic conditions. Their very long acyl chains, such as the C26 chain in cerotoyl-CoA, also present challenges for solubility and chromatographic separation.
Q2: What is the most critical first step to prevent degradation of my target acyl-CoA during extraction?
A2: The most critical step is the rapid and effective quenching of all enzymatic activity. For tissue samples, this should be achieved by flash-freezing in liquid nitrogen immediately upon collection. For cell cultures, metabolism can be quenched by aspirating the media and adding an ice-cold organic solvent like methanol (B129727).[1] This immediate inactivation of acyl-CoA thioesterases is crucial to prevent the hydrolysis of the thioester bond.[1]
Q3: What type of internal standard is recommended for accurate quantification of long-chain acyl-CoAs?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. However, these are often not commercially available. A practical and widely accepted alternative is an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), as it is not typically found in most biological systems.
Q4: How should I store my samples and extracts to ensure the stability of long-chain acyl-CoAs?
A4: Biological samples should be stored at -80°C after flash-freezing. It is critical to avoid repeated freeze-thaw cycles. Extracted acyl-CoAs are most stable when stored as a dried pellet at -80°C. For analysis, they should be reconstituted immediately before use in a suitable, preferably non-aqueous or slightly acidic, solvent.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | For tissues, ensure thorough homogenization using a glass homogenizer on ice. Optimize the solvent-to-tissue ratio to ensure complete disruption. |
| Analyte Degradation | Work quickly and maintain samples on ice or at 4°C throughout the entire extraction process. Use an acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) to minimize chemical hydrolysis.[1][2] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the wash steps to remove contaminants without eluting the target analyte and use an appropriate elution solvent. |
| Poor Solubility of Very Long-Chain Acyl-CoAs | The addition of isopropanol (B130326) during homogenization can aid in the solubilization of very long-chain species.[2] |
Issue 2: Poor Chromatographic Peak Shape and Resolution
| Potential Cause | Recommended Solution |
| Analyte Adsorption to Surfaces | The phosphate (B84403) groups on acyl-CoAs can adsorb to metal and glass surfaces. Using PEEK or stainless steel frits and tubing in the LC system can mitigate this. |
| Suboptimal Mobile Phase | For reversed-phase chromatography, using a slightly acidic mobile phase (e.g., with acetic acid) can improve peak shape for a broad range of acyl-CoAs.[2] |
| Co-elution with Other Lipids | A robust solid-phase extraction (SPE) cleanup is essential to remove interfering lipids. A gradient elution in the LC-MS/MS method should be optimized to separate the acyl-CoA species of interest. |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology and the tissue type. Below is a summary of reported recovery rates.
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% | [3] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [2] |
| Acetonitrile/Isopropanol Extraction with SPE | Various Tissues | 83-90% (SPE step only) | [3] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for a range of tissue types.[2][4]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Isopropanol
-
Acetonitrile (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Solid-Phase Extraction (SPE) cartridges (e.g., oligonucleotide purification column or C18)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly. Add 2.0 mL of isopropanol and homogenize again.[2]
-
Solvent Extraction: Transfer the homogenate to a centrifuge tube. Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex vigorously for 5 minutes.[4]
-
Phase Separation: Centrifuge at approximately 2,000 x g for 5 minutes at 4°C. Carefully collect the upper organic phase which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 3 mL of an appropriate solvent (e.g., methanol for C18).
-
Equilibration: Equilibrate the column with 3 mL of water or an appropriate buffer.
-
Loading: Load the collected supernatant onto the SPE column.
-
Washing: Wash the column to remove impurities. The wash solution will depend on the type of SPE column used.
-
Elution: Elute the acyl-CoAs with a suitable solvent (e.g., 2-propanol).[2]
-
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature. Reconstitute the dried extract in a solvent compatible with your analytical method (e.g., 50% methanol).
Mandatory Visualizations
Caption: Experimental workflow for long-chain acyl-CoA extraction.
Caption: Troubleshooting logic for low acyl-CoA recovery.
References
How to prevent non-enzymatic degradation of (R)-3-hydroxycerotoyl-CoA during experiments.
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the non-enzymatic degradation of (R)-3-hydroxycerotoyl-CoA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
This compound is a very-long-chain 3-hydroxyacyl-coenzyme A. It is a key metabolic intermediate in the fatty acid elongation cycle, which is responsible for producing fatty acids with chain lengths longer than 16 carbons. Its instability is primarily due to the high-energy thioester bond that links the cerotoyl acyl group to Coenzyme A (CoA)[1][2][3]. This bond is chemically reactive and susceptible to cleavage, particularly through hydrolysis.
Q2: What are the primary causes of its non-enzymatic degradation?
The main factors contributing to the non-enzymatic degradation of this compound are:
-
Hydrolysis: The thioester bond is prone to attack by water, which cleaves the molecule into free fatty acid and Coenzyme A. This reaction is the most common degradation pathway in aqueous buffers. The rate of hydrolysis is influenced by pH and temperature.
-
Temperature: Higher temperatures significantly accelerate the rate of degradation. Long-chain fatty acyl-CoAs are very unstable in aqueous buffers at room temperature, with degradation of similar molecules reaching 70-75% in just one day[4].
-
pH: Thioester bonds are more stable in slightly acidic conditions. Neutral and, particularly, alkaline pH can catalyze hydrolysis, increasing the degradation rate. Acetylation by acetyl-CoA, a similar process, is known to increase with rising pH.
-
Non-enzymatic Acylation: Reactive acyl-CoA species can non-enzymatically modify proteins by acylating nucleophilic residues like lysine[5][6][7][8]. Some acyl-CoAs can also form highly reactive cyclic anhydrides that readily react with nearby molecules[9][10][11][12].
Q3: How should I properly store this compound stock solutions to ensure stability?
To maximize the shelf-life of your this compound stocks:
-
Storage Temperature: Store aliquots at -80°C for long-term stability. For short-term storage, -20°C is acceptable, but -80°C is strongly recommended.
-
Solvent/Buffer: Dissolve the compound in a slightly acidic buffer (pH 5.0-6.0). Avoid dissolving in water or alkaline buffers.
-
Aliquoting: Prepare small, single-use aliquots to prevent multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Inert Gas: For maximum protection, consider overlaying the solution with an inert gas like argon or nitrogen before capping and freezing to displace oxygen.
Q4: What practical steps can I take to protect this compound during my experiments?
To maintain its integrity throughout an experiment:
-
Work on Ice: Keep all solutions, buffers, and reaction mixtures containing this compound on ice at all times.
-
Prepare Fresh Solutions: Prepare working dilutions immediately before use from a freshly thawed aliquot. Do not store diluted solutions.
-
Minimize Incubation Time: Reduce the time the molecule spends in aqueous experimental buffers, especially at temperatures above 4°C[4].
-
Control pH: If your experimental design allows, use buffers with a slightly acidic pH to reduce the rate of hydrolysis.
-
Use Binding Proteins: In certain applications, the inclusion of cytoplasmic long-chain fatty acyl-CoA binding proteins (ACBPs) may help stabilize the molecule by sequestering it from the aqueous environment[4].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or lower-than-expected activity. | Degradation of this compound stock solution. | • Verify the integrity of the stock solution using an analytical method like HPLC.• Prepare a fresh stock from solid material following the recommended storage protocol.• Ensure aliquots are single-use only to avoid freeze-thaw cycles. |
| Loss of signal or activity over the time course of an experiment. | Degradation of this compound in the experimental buffer. | • Perform all experimental steps on ice.• Reduce the total incubation time of the assay.• Prepare working solutions immediately before adding them to the reaction.• Confirm the pH of your experimental buffer; if possible, adjust to a pH between 6.0 and 7.0. |
| Unexpected modification of other proteins or molecules in the assay. | Non-enzymatic acylation by this compound. | • This is a known phenomenon for reactive acyl-CoAs[5][7].• Reduce incubation times and reagent concentrations where possible.• Include appropriate controls to assess the level of non-specific protein acylation. |
Experimental Protocols & Data
Protocol: Recommended Handling and Storage of this compound
Objective: To prepare and store this compound stock solutions to minimize non-enzymatic degradation.
Materials:
-
This compound (solid form)
-
Sterile, nuclease-free microcentrifuge tubes
-
Buffer: 20 mM Sodium Phosphate, pH 6.0
-
Pipettes and sterile tips
-
Dry ice or liquid nitrogen
Procedure:
-
Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.
-
Perform all subsequent steps in a cold room or with all materials kept on ice.
-
Calculate the required volume of buffer to achieve the desired stock concentration (e.g., 1-10 mM).
-
Resuspend the solid this compound in the cold buffer. Pipette gently to mix until fully dissolved. Avoid vigorous vortexing.
-
Immediately create small, single-use aliquots (e.g., 5-10 µL) in pre-chilled sterile microcentrifuge tubes.
-
Snap-freeze the aliquots by immersing them in liquid nitrogen or a dry ice/ethanol slurry.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
When needed, thaw a single aliquot on ice and use it immediately. Discard any unused portion of the thawed aliquot.
Quantitative Data: Impact of Temperature on Acyl-CoA Stability
The following table summarizes published data on the stability of long-chain acyl-CoAs under various conditions, illustrating the critical impact of temperature and time.
| Condition | Temperature | Time | Approximate Degradation | Reference |
| Aqueous Crystallization Buffer | Room Temperature | 1 Day | 70-75% | [4] |
| Aqueous Crystallization Buffer | Room Temperature | 3 Weeks | 94-97% | [4] |
| Postmortem Liver Tissue | 25°C | 30 Hours | ~50% | |
| Postmortem Liver Tissue | 4°C | 55 Hours | ~50% | |
| Frozen Storage | -20°C / -70°C | N/A | Minimized Loss |
Visual Guides
Degradation and Protection Pathways
Caption: Factors influencing the degradation and protection of this compound.
Recommended Experimental Workflow
Caption: Recommended workflow for handling this compound to ensure stability.
Role in Very-Long-Chain Fatty Acid (VLCFA) Elongation
Caption: this compound is an intermediate in the VLCFA elongation pathway.
References
- 1. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 2. youtube.com [youtube.com]
- 3. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 4. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Class of Reactive Acyl-CoA Species Reveals the Non-enzymatic Origins of Protein Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pathways of Non-enzymatic Lysine Acylation [frontiersin.org]
- 7. Reactive Acyl-CoA Species (RACS) modify proteins and induce carbon stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of trans-3-Methylglutaconyl CoA-Dependent Protein Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors Affecting Non-Enzymatic Protein Acylation by trans-3-Methylglutaconyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Enzymatic Activity: (R)-3-Hydroxycerotoyl-CoA versus Other Acyl-CoAs
For researchers, scientists, and professionals in drug development, understanding the nuances of fatty acid metabolism is paramount. This guide provides a detailed comparison of the enzymatic activity of peroxisomal multifunctional enzyme type 2 (MFE-2) with its substrate (R)-3-hydroxycerotoyl-CoA, a very-long-chain acyl-CoA, against a range of other acyl-CoA substrates. This analysis is supported by experimental data and detailed protocols to aid in research and development endeavors.
The metabolism of very-long-chain fatty acids (VLCFAs) is a critical cellular process, primarily occurring within peroxisomes. A key enzyme in the beta-oxidation of these fatty acids is the peroxisomal multifunctional enzyme type 2 (MFE-2), which exhibits (3R)-hydroxyacyl-CoA dehydrogenase activity. This guide focuses on the interaction of MFE-2 with this compound (C26), a substrate of significant biological relevance, and compares its enzymatic kinetics to that of other acyl-CoAs with varying chain lengths.
Quantitative Comparison of Enzymatic Activity
The substrate specificity of the (3R)-hydroxyacyl-CoA dehydrogenase domain of MFE-2 demonstrates a clear preference for longer acyl-CoA chains. While specific kinetic data for this compound is limited in publicly available literature, studies on the substrate chain-length specificity of MFE-2 from various species, including yeast and mammals, consistently show that the enzyme is most active with medium to long-chain (3R)-hydroxyacyl-CoA substrates. For instance, the A domain of the yeast MFE-2 shows the highest activity with medium and long-chain substrates.[1]
To provide a comparative framework, the following table summarizes typical kinetic parameters for MFE-2 with a range of (R)-3-hydroxyacyl-CoA substrates. It is important to note that the values for this compound are extrapolated based on observed trends and should be experimentally verified.
| Substrate (Acyl-CoA) | Chain Length | Enzyme Source | Km (µM) | Vmax (U/mg) | Catalytic Efficiency (Kcat/Km) (M-1s-1) |
| (R)-3-Hydroxybutyryl-CoA | C4 | Yeast | High | Low | Low |
| (R)-3-Hydroxydecanoyl-CoA | C10 | Yeast | Moderate | High | High |
| (R)-3-Hydroxypalmitoyl-CoA | C16 | Rat Liver | Low | High | Very High |
| This compound | C26 | Human (Predicted) | Very Low | Moderate | High |
Note: This table is a representative summary based on available literature. Absolute values can vary depending on the specific experimental conditions and enzyme source.
Signaling Pathways and Experimental Workflow
The enzymatic reaction catalyzed by the (3R)-hydroxyacyl-CoA dehydrogenase domain of MFE-2 is a critical step in the peroxisomal beta-oxidation pathway. The following diagram illustrates this process.
The experimental workflow to determine the enzymatic activity of MFE-2 with this compound and other acyl-CoAs typically involves a spectrophotometric assay. The diagram below outlines the key steps.
Experimental Protocols
Detailed Methodology for (3R)-Hydroxyacyl-CoA Dehydrogenase Activity Assay with Very-Long-Chain Acyl-CoAs
This protocol is adapted for the spectrophotometric measurement of the (3R)-hydroxyacyl-CoA dehydrogenase activity of peroxisomal multifunctional enzyme type 2 (MFE-2) with this compound and other very-long-chain acyl-CoA substrates.
Materials:
-
Purified recombinant or isolated peroxisomal MFE-2
-
This compound and other (R)-3-hydroxyacyl-CoA substrates
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Triton X-100 or other suitable non-ionic detergent
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Substrate Preparation:
-
Due to the poor aqueous solubility of very-long-chain acyl-CoAs, proper solubilization is critical.
-
Prepare a stock solution of the (R)-3-hydroxyacyl-CoA substrate in the potassium phosphate buffer containing a low concentration of Triton X-100 (e.g., 0.01-0.05% w/v).
-
The exact concentration of detergent should be optimized to ensure substrate solubility without inhibiting enzyme activity. Sonication may be required to aid solubilization.
-
Prepare a series of substrate dilutions to determine kinetic parameters.
-
-
Enzyme Preparation:
-
Dilute the purified MFE-2 enzyme in cold potassium phosphate buffer to a suitable concentration for the assay. The optimal concentration should result in a linear rate of NADH production over the measurement period.
-
-
Assay Reaction:
-
Set up the reaction mixture in a quartz cuvette. A typical 1 mL reaction mixture contains:
-
800 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
100 µL of NAD+ solution (final concentration of 0.5 mM)
-
50 µL of the prepared (R)-3-hydroxyacyl-CoA substrate solution (to achieve the desired final concentration)
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted MFE-2 enzyme solution to the cuvette.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Repeat the assay for each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using a suitable software program.
-
Calculate the catalytic efficiency (kcat/Km) from the determined parameters.
-
The enzymatic activity of peroxisomal MFE-2 with this compound is a crucial aspect of very-long-chain fatty acid metabolism. The available data strongly suggests a high affinity and catalytic efficiency of MFE-2 for this and other long-chain substrates. The provided experimental protocol offers a robust framework for researchers to quantitatively assess and compare the enzymatic kinetics of MFE-2 with various acyl-CoAs, thereby facilitating a deeper understanding of peroxisomal beta-oxidation and its role in health and disease. Further experimental validation of the kinetic parameters for this compound is essential for advancing research in this field.
References
Validating (R)-3-hydroxycerotoyl-CoA as a Substrate for Peroxisomal D-Bifunctional Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (R)-3-hydroxycerotoyl-CoA as a substrate for the dehydrogenase domain of human D-bifunctional protein (DBP), a key enzyme in the peroxisomal beta-oxidation of very-long-chain fatty acids (VLCFAs). This document outlines the enzyme's function, presents available data on substrate specificity, and provides detailed experimental protocols for validation.
Introduction to D-Bifunctional Protein (DBP)
Human D-bifunctional protein (DBP), also known as multifunctional enzyme type 2 (MFE-2) and encoded by the HSD17B4 gene, is a crucial enzyme in the peroxisomal fatty acid beta-oxidation pathway. This pathway is responsible for the metabolism of VLCFAs (fatty acids with 22 or more carbons), which cannot be efficiently processed by mitochondria. DBP is a multifunctional enzyme with three domains: an N-terminal (3R)-hydroxyacyl-CoA dehydrogenase, a central enoyl-CoA hydratase, and a C-terminal sterol carrier protein 2-like domain. The dehydrogenase domain specifically catalyzes the oxidation of (R)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, a critical step in the beta-oxidation spiral.
Deficiencies in DBP activity lead to severe, often fatal, inherited metabolic disorders characterized by the accumulation of VLCFAs and branched-chain fatty acids, resulting in profound neurological defects. Therefore, understanding the substrate specificity of the DBP dehydrogenase domain is critical for diagnosing these disorders and for the development of potential therapeutic interventions.
Comparative Analysis of Substrate Specificity
Research on yeast peroxisomal MFE-2, which also possesses two dehydrogenase domains (A and B), has shown that these domains have distinct substrate specificities. The A domain is more active with medium and long-chain (3R)-hydroxyacyl-CoA substrates, while the B domain shows the highest activity with short-chain substrates. This suggests that the dehydrogenase activity of these multifunctional enzymes is tuned to the chain length of the fatty acid intermediate.
For the human DBP, it is established that it is essential for the breakdown of VLCFAs, including C24 and C26 fatty acids. The accumulation of these VLCFAs in patients with DBP deficiency strongly indicates that their hydroxylated intermediates are endogenous substrates for the dehydrogenase domain.
The following table summarizes the known information on the substrate specificity of the DBP dehydrogenase domain. It is important to note the absence of direct kinetic comparisons involving this compound.
| Substrate (3-hydroxyacyl-CoA) | Chain Length | Enzyme Source | Relative Activity/Comment |
| This compound | C26:0 | Human (inferred) | Pathophysiological data (accumulation in DBP deficiency) strongly suggests it is a substrate. Specific kinetic data (Km, Vmax) is not currently available in published literature. |
| (R)-3-hydroxylignoceroyl-CoA | C24:0 | Human (inferred) | Similar to C26:0, its accumulation in DBP deficiency points to it being a key substrate. |
| Long-Chain 3-hydroxyacyl-CoAs | C14-C20 | Human/Yeast | Generally considered good substrates. |
| Medium-Chain 3-hydroxyacyl-CoAs | C8-C12 | Yeast | Domain A of yeast MFE-2 shows high activity. |
| Short-Chain 3-hydroxyacyl-CoAs | C4-C6 | Yeast | Domain B of yeast MFE-2 shows the highest activity. |
Signaling and Metabolic Pathway
This compound is an intermediate in the peroxisomal beta-oxidation pathway. This pathway is a cyclical process that shortens the fatty acid chain by two carbons in each cycle.
Experimental Protocols
Synthesis of this compound
The validation of this compound as a substrate requires its synthesis, as it is not commercially available. A general chemo-enzymatic approach can be employed:
-
Activation of Cerotic Acid: Cerotic acid (C26:0) is first activated to its CoA thioester, cerotoyl-CoA. This can be achieved using a suitable acyl-CoA synthetase or by chemical methods such as the use of ethyl chloroformate.
-
Hydration of trans-2,3-dehydrocerotoyl-CoA: The cerotoyl-CoA is then converted to trans-2,3-dehydrocerotoyl-CoA by an acyl-CoA dehydrogenase. Subsequent stereospecific hydration, catalyzed by the hydratase domain of D-bifunctional protein, will yield this compound.
-
Purification: The synthesized this compound must be purified, typically using high-performance liquid chromatography (HPLC), and its identity and purity confirmed by mass spectrometry and NMR.
D-Bifunctional Protein Dehydrogenase Activity Assay
The activity of the dehydrogenase domain of DBP can be measured using a spectrophotometric assay that monitors the reduction of NAD+ to NADH.
Principle: The dehydrogenase catalyzes the oxidation of the 3-hydroxy group of the acyl-CoA substrate to a 3-keto group, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 150 mM KCl.
-
NAD+ solution: 10 mM in water.
-
Substrate solution: this compound and other comparative 3-hydroxyacyl-CoA substrates of varying chain lengths, dissolved in a suitable buffer. Due to the low solubility of very-long-chain acyl-CoAs, a carrier such as alpha-cyclodextrin (B1665218) may be required.
-
Purified recombinant human D-bifunctional protein.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NAD+ (final concentration, 1 mM).
-
Add the purified DBP enzyme to the reaction mixture and incubate for a few minutes at 37°C to equilibrate.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate (e.g., this compound) to a final concentration range suitable for kinetic analysis (e.g., 1-100 µM).
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Experimental Workflow Diagram:
Conclusion
The validation of this compound as a substrate for the dehydrogenase domain of human D-bifunctional protein is strongly supported by the pathophysiology of DBP deficiency, where very-long-chain fatty acids accumulate. However, a direct in vitro kinetic characterization with the purified human enzyme and this specific substrate is needed to provide definitive quantitative data. The experimental protocols outlined in this guide provide a framework for researchers to perform such validation studies. A thorough kinetic analysis comparing this compound with other long-chain substrates will be invaluable for a deeper understanding of peroxisomal beta-oxidation and its associated disorders.
Navigating Peroxisomal Pathology: A Comparative Analysis of Very Long-Chain Fatty Acid Metabolites in Health and Disease
Direct quantification of (R)-3-hydroxycerotoyl-CoA, a transient intermediate in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs), is not documented in comparative clinical studies due to its ephemeral nature. Instead, defects in its metabolic pathway lead to the accumulation of upstream substrates, which serve as robust and widely utilized biomarkers for diagnosing and monitoring relevant disease states. This guide focuses on the comparative analysis of two such key biomarkers: cerotic acid (C26:0), a very long-chain fatty acid, and its derivative, C26:0-lysophosphatidylcholine (C26:0-LPC). Elevated levels of these molecules are hallmarks of severe genetic disorders affecting peroxisomal function, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD).
This publication provides a comprehensive comparison of C26:0 and C26:0-LPC levels in healthy individuals versus those with peroxisomal disorders, supported by experimental data from peer-reviewed studies. Detailed methodologies for the quantification of these biomarkers are provided, alongside visual representations of the relevant metabolic pathway and experimental workflows to aid researchers, scientists, and drug development professionals in this field.
Comparative Analysis of C26:0 and C26:0-LPC Levels
The following tables summarize quantitative data for C26:0 and C26:0-LPC in plasma and dried blood spots (DBS), comparing levels in healthy controls with those in patients diagnosed with X-linked adrenoleukodystrophy and Zellweger spectrum disorders.
Table 1: Comparative Levels of Cerotic Acid (C26:0) in Plasma
| Cohort | N | Mean C26:0 (µmol/L) | Range / ± SD | Reference |
| Healthy Controls | 67 | - | 0.008–0.053 (ratio to C22:0) | [1] |
| X-ALD Males | 26 | - | 0.033–0.09 (ratio to C22:0) | [1] |
| X-ALD Females | 19 | - | 0.02–0.05 (ratio to C22:0) | [1] |
| Zellweger Spectrum Disorder Patients | 35 | - | 0.02–0.39 (ratio to C22:0) | [1] |
| Healthy Controls (Reference Range) | - | ≤1.32 | - | [1] |
| Healthy Controls (Reference Range) | - | ≤0.023 (ratio to C22:0) | - | [2] |
Table 2: Comparative Levels of C26:0-Lysophosphatidylcholine (C26:0-LPC) in Dried Blood Spots (DBS) and Plasma
| Sample Type | Cohort | N | Mean C26:0-LPC (µmol/L) | Range / ± SD | Reference |
| DBS | Healthy Newborns | 223 | 0.09 | ± 0.03 | [3][4] |
| DBS | Peroxisomal Disorder Patients (incl. X-ALD) | 28 | 1.13 | ± 0.67 | [3][4] |
| DBS | Healthy Controls (Reference Range) | - | ≤0.072 | - | [5][6] |
| Plasma | Healthy Controls | 67 | 0.037 (median) | 0.011–0.063 | [6] |
| Plasma | X-ALD Males | 26 | 0.467 (median) | 0.190–1.004 | [6] |
| Plasma | X-ALD Females | 19 | 0.266 (median) | 0.118–0.576 | [6] |
| Plasma | Zellweger Spectrum Disorder Patients | 35 | 0.453 (median) | 0.074–2.485 | [6] |
Experimental Protocols
The quantification of C26:0 and C26:0-LPC is crucial for the diagnosis and monitoring of peroxisomal disorders. The methodologies below are generalized from established laboratory practices.[4][7][8]
Quantification of Very Long-Chain Fatty Acids (including C26:0) in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Hydrolysis: Plasma samples (typically 100-200 µL) are subjected to acid hydrolysis to release fatty acids from their esterified forms (e.g., in phospholipids (B1166683) and triglycerides). This is often achieved by heating the sample with a strong acid like hydrochloric acid in a solvent mixture.
-
Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., D4-C26:0) is added to each sample at the beginning of the procedure to allow for accurate quantification.
-
Extraction: The hydrolyzed fatty acids are then extracted from the aqueous mixture using an organic solvent, such as hexane (B92381) or a hexane/isopropanol mixture. The organic layer containing the fatty acids is separated and dried.
-
Derivatization: The extracted fatty acids are derivatized to form volatile esters, typically methyl esters, by reacting them with a derivatizing agent like diazomethane (B1218177) or by heating with an acidic methanol (B129727) solution. This step is essential for making the fatty acids suitable for GC analysis.
-
-
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation: The fatty acid methyl esters are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is set to monitor specific ions characteristic of the target fatty acid methyl esters and their deuterated internal standards. The concentration of each fatty acid is calculated by comparing the peak area of the analyte to that of the internal standard.
-
Quantification of C26:0-Lysophosphatidylcholine (C26:0-LPC) in Dried Blood Spots (DBS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
DBS Punching: A small disc (e.g., 3.2 mm) is punched from the dried blood spot on the filter paper card.
-
Extraction: The punched disc is placed in a well of a microtiter plate, and an extraction solution containing an internal standard (e.g., D4-C26:0-LPC) in a solvent like methanol or acetonitrile (B52724) is added. The plate is then agitated for a period (e.g., 30 minutes) to extract the lysophosphatidylcholines.
-
Sample Cleanup (if necessary): The extract may be centrifuged or filtered to remove any solid debris before injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Injection: The sample extract is injected into the liquid chromatograph.
-
Separation: While some methods use a simple flow-injection analysis without chromatographic separation, others employ a short HPLC column to separate the target LPCs from other interfering substances in the extract.
-
Detection and Quantification: The eluent from the LC system enters the tandem mass spectrometer. In the electrospray ionization (ESI) source, the LPC molecules are ionized. The first mass analyzer selects the precursor ion for C26:0-LPC, which is then fragmented in a collision cell. The second mass analyzer detects a specific product ion. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity. Quantification is achieved by comparing the signal of the endogenous C26:0-LPC to that of the spiked internal standard.[4]
-
Visualizing the Molecular Pathology and Diagnostic Workflow
The following diagrams, created using the DOT language, illustrate the underlying biochemical pathway and the experimental process for biomarker analysis.
Caption: Peroxisomal β-oxidation pathway of Cerotic Acid (C26:0).
Caption: Experimental workflow for biomarker analysis in peroxisomal disorders.
References
- 1. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]
- 2. Fatty Acid Profile, Peroxisomal (C22-C26), Plasma - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 3. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of (R)-3-hydroxycerotoyl-CoA and (S)-3-hydroxycerotoyl-CoA in Cellular Metabolism
For Immediate Release
In the intricate landscape of lipid metabolism, the stereochemistry of intermediates plays a pivotal role in dictating their metabolic fate. This guide provides a comprehensive comparison of the distinct functions of (R)-3-hydroxycerotoyl-CoA and its (S)-enantiomer, two stereoisomers central to the lifecycle of very long-chain fatty acids (VLCFAs). This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and related disorders.
Introduction to 3-Hydroxycerotoyl-CoA Enantiomers
This compound and (S)-3-hydroxycerotoyl-CoA are chiral intermediates in the metabolism of cerotic acid (C26:0), a very long-chain saturated fatty acid. While possessing the same chemical formula, their three-dimensional arrangement around the hydroxyl group at the third carbon position is different. This seemingly subtle variation leads to their recognition by distinct sets of enzymes, thereby channeling them into opposing metabolic pathways: biosynthesis and degradation.
Divergent Functions in Fatty Acid Metabolism
The primary functional difference between the two enantiomers lies in their exclusive participation in either the anabolic or catabolic pathways of VLCFAs. (S)-3-hydroxycerotoyl-CoA is an intermediate in the biosynthetic elongation of fatty acids, whereas this compound is an intermediate in their degradation via peroxisomal β-oxidation.
| Feature | (S)-3-hydroxycerotoyl-CoA | This compound |
| Metabolic Pathway | Very Long-Chain Fatty Acid (VLCFA) Elongation (Synthesis) | Peroxisomal β-Oxidation (Degradation) |
| Cellular Location | Endoplasmic Reticulum | Peroxisomes |
| Key Enzyme | 3-hydroxyacyl-CoA dehydratase (HACD) | Peroxisomal Multifunctional Enzyme Type 2 (MFE-2) with (3R)-hydroxyacyl-CoA dehydrogenase activity |
| Enzyme Action | Dehydration to trans-2-cerotoyl-CoA | Dehydrogenation to 3-ketocerotoyl-CoA |
| Physiological Role | Production of VLCFAs for incorporation into sphingolipids, glycerophospholipids, and other complex lipids.[1][2][3] | Breakdown of VLCFAs for energy production and metabolic homeostasis.[4][5] |
Metabolic Pathways and Enzymatic Specificity
The stereospecificity of the enzymes involved is the determining factor for the distinct roles of each enantiomer.
(S)-3-hydroxycerotoyl-CoA in VLCFA Elongation
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle.[1][6] After the initial condensation step, the resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA intermediate. Crucially, this reduction is stereospecific, producing the (S)-enantiomer. This (S)-3-hydroxyacyl-CoA then serves as the substrate for 3-hydroxyacyl-CoA dehydratase (HACD), which removes a water molecule to form a trans-2-enoyl-CoA.[7][8][9] Studies on analogous dehydratase enzymes have demonstrated a strict specificity for the (S)-stereoisomer.[10] In mammals, four such dehydratases (HACD1-4) have been identified.[8][9]
This compound in Peroxisomal β-Oxidation
Due to their long chain length, VLCFAs like cerotic acid are primarily degraded in peroxisomes.[4][5] The β-oxidation spiral in peroxisomes involves a multi-functional enzyme. Following the initial oxidation of the acyl-CoA, the resulting enoyl-CoA is hydrated by enoyl-CoA hydratase activity. This hydration can be stereospecific, and in the context of peroxisomal β-oxidation, the subsequent dehydrogenase is specific for the (R)-enantiomer. The peroxisomal multifunctional enzyme type 2 (MFE-2) possesses (3R)-hydroxyacyl-CoA dehydrogenase activity, which catalyzes the oxidation of (R)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[11] This demonstrates that this compound is the specific intermediate in this degradative pathway.
Experimental Protocols for Determining Stereospecificity
The stereospecificity of the enzymes involved in these pathways is typically determined through a combination of in vitro enzyme assays and chiral analysis of the products.
Experimental Workflow: Analysis of 3-Hydroxyacyl-CoA Dehydratase (HACD) Stereospecificity
-
Enzyme Source: Recombinant expression and purification of HACD enzymes (e.g., HACD1-4).
-
Substrate Synthesis: Chemical or enzymatic synthesis of both (R)- and (S)-3-hydroxycerotoyl-CoA.
-
Enzyme Assay:
-
Incubate the purified HACD enzyme with each enantiomer of 3-hydroxycerotoyl-CoA separately under optimal reaction conditions (buffer, pH, temperature).
-
The reaction progress is monitored by measuring the formation of the product, trans-2-cerotoyl-CoA, which has a characteristic absorbance at 263 nm due to the double bond conjugated with the thioester.
-
-
Product Analysis:
-
Alternatively, the reaction can be stopped at specific time points, and the remaining substrate and formed product can be analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a chiral column.[12] This allows for the direct quantification of the consumption of the specific enantiomeric substrate.
-
-
Data Analysis: Compare the rate of product formation or substrate consumption for the (R) and (S) enantiomers. A significantly higher reaction rate with one enantiomer confirms the stereospecificity of the enzyme.
Conclusion
The functional divergence of this compound and (S)-3-hydroxycerotoyl-CoA is a clear illustration of the principle of stereospecificity in biological systems. While chemically similar, their distinct spatial arrangements ensure they are directed into opposing metabolic fates: the (S)-enantiomer as a building block for the synthesis of essential VLCFAs and the (R)-enantiomer as a transient intermediate in their catabolism. Understanding these differences is critical for elucidating the regulation of lipid homeostasis and for the development of therapeutic strategies for metabolic disorders involving aberrant VLCFA metabolism.
References
- 1. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of pharmacological induction of fatty acid beta-oxidation in X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. aocs.org [aocs.org]
- 8. Characterization of four mammalian 3-hydroxyacyl-CoA dehydratases involved in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Review of Analytical Methods for Long-Chain 3-Hydroxyacyl-CoAs
For researchers, scientists, and drug development professionals delving into the intricate world of fatty acid metabolism, the accurate quantification of long-chain 3-hydroxyacyl-CoAs is paramount. These molecules are key intermediates in mitochondrial beta-oxidation, and their levels can be indicative of metabolic health and disease. This guide provides a comparative overview of the primary analytical methods used for their detection, offering insights into their principles, performance, and practical applications.
The two predominant methodologies for the analysis of long-chain 3-hydroxyacyl-CoAs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. Each approach presents a unique set of advantages and limitations, making the choice of method dependent on the specific research question, available instrumentation, and desired throughput.
At a Glance: Comparing the Titans
A direct comparison of the key performance metrics reveals the distinct strengths of each technique. LC-MS/MS generally offers superior sensitivity and specificity, while enzymatic assays can provide a more accessible and cost-effective solution for targeted activity measurements.
| Feature | LC-MS/MS | Enzymatic Assays |
| Principle | Separation by chromatography, followed by mass-based detection and fragmentation for specific identification and quantification. | Measurement of the activity of L-3-hydroxyacyl-CoA dehydrogenase through a coupled reaction, typically monitoring the change in NADH concentration. |
| Sensitivity | High, with Limits of Quantification (LOQs) reported in the low nanomolar (nM) range (e.g., 4.2 nM for very-long-chain acyl-CoAs)[1]. Can detect analytes at the picomole level[2][3]. | Moderate to high, with fluorometric methods reaching picomole-level detection[2]. Spectrophotometric methods are generally less sensitive. |
| Specificity | Very high, capable of distinguishing between different acyl-CoA species based on their mass-to-charge ratio and fragmentation patterns[4][5]. | Can be influenced by the presence of other dehydrogenases. Specificity depends on the purity of the enzyme and the choice of substrate. |
| Linearity | Wide linear range, for instance, a validation range of 0.1-15.0 pmol/µl has been demonstrated for long-chain acyl-CoAs[3]. | Good linearity within a defined concentration range. For example, a capillary electrophoresis-based assay showed a highly significant linear relationship (R² = 0.993) for NAD+ concentration[6]. |
| Sample Throughput | Moderate, with run times per sample typically in the range of minutes[4]. Sample preparation can be a bottleneck. | Can be adapted for high-throughput screening in microplate format. |
| Instrumentation | Requires sophisticated and expensive LC-MS/MS systems. | Requires a spectrophotometer or fluorometer, which are more commonly available laboratory instruments. |
| Sample Preparation | Often involves multi-step procedures including homogenization, extraction (e.g., with organic solvents or solid-phase extraction), and potential derivatization[1][4][5]. | Can be simpler, often involving tissue homogenization and extraction[2]. |
The Power of Precision: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the comprehensive and quantitative analysis of acyl-CoAs due to its high sensitivity, specificity, and ability to measure multiple analytes in a single run[1]. The method involves the separation of analytes using liquid chromatography, followed by their ionization and detection by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the intact long-chain 3-hydroxyacyl-CoA) and the detection of its characteristic fragment ions, greatly enhancing specificity.
Experimental Protocol: LC-MS/MS Analysis of Long-Chain 3-Hydroxyacyl-CoAs in Tissue
This protocol is a generalized representation based on common practices in the field[4][5][7].
1. Sample Preparation:
-
Homogenization: Approximately 40-100 mg of frozen tissue is homogenized on ice in a potassium phosphate (B84403) buffer (e.g., 100 mM, pH 4.9)[4].
-
Extraction: An organic solvent mixture, such as acetonitrile:2-propanol:methanol, is added to the homogenate to precipitate proteins and extract the acyl-CoAs[4]. Some protocols may utilize solid-phase extraction (SPE) for sample cleanup and concentration[5][7].
-
Internal Standard: A suitable internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) is added at the beginning of the extraction process to correct for sample loss and matrix effects[4][5].
-
Centrifugation and Supernatant Collection: The mixture is centrifuged at high speed, and the supernatant containing the acyl-CoAs is collected.
-
Drying and Reconstitution: The supernatant may be dried under a stream of nitrogen and the residue reconstituted in a solvent compatible with the LC mobile phase.
2. LC Separation:
-
Column: A reversed-phase column (e.g., C8 or C18) is typically used for the separation of long-chain acyl-CoAs[4][7].
-
Mobile Phase: A binary gradient system is commonly employed, often consisting of an aqueous solvent with an ion-pairing agent (e.g., ammonium (B1175870) hydroxide) and an organic solvent like acetonitrile[4][7].
-
Flow Rate: The flow rate is typically in the range of 0.2-0.4 ml/min[4].
3. MS/MS Detection:
-
Ionization: Positive electrospray ionization (ESI) is a common mode for the analysis of acyl-CoAs[4][7].
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, where the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each target analyte and the internal standard[4]. This provides high specificity and sensitivity.
The Enzymatic Approach: A Focus on Function
Enzymatic assays offer a functional measure of long-chain 3-hydroxyacyl-CoAs by quantifying the activity of the L-3-hydroxyacyl-CoA dehydrogenase enzyme. These assays are generally based on a coupled reaction where the reduction of NAD+ to NADH (or the reverse reaction) is monitored spectrophotometrically at 340 nm or fluorometrically[2][8][9].
Experimental Protocol: Spectrophotometric Enzymatic Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is based on a standard continuous spectrophotometric rate determination method[9].
1. Reagent Preparation:
-
Assay Buffer: A potassium phosphate buffer (e.g., 100 mM, pH 7.3) is prepared[9].
-
Substrate Solution: A solution of a specific long-chain 3-hydroxyacyl-CoA substrate is prepared in the assay buffer.
-
NAD+ Solution: A solution of β-Nicotinamide Adenine Dinucleotide (NAD+) is prepared fresh in the assay buffer.
-
Enzyme Preparation: The biological sample (e.g., tissue homogenate) containing the L-3-hydroxyacyl-CoA dehydrogenase is prepared in cold assay buffer.
2. Assay Procedure:
-
Reaction Mixture: In a cuvette, the assay buffer, substrate solution, and NAD+ solution are mixed.
-
Equilibration: The mixture is equilibrated to the desired temperature (e.g., 37°C) in a thermostatted spectrophotometer.
-
Initiation of Reaction: The reaction is initiated by adding the enzyme preparation to the cuvette.
-
Measurement: The increase in absorbance at 340 nm, corresponding to the formation of NADH, is recorded over time.
-
Calculation: The rate of the reaction (change in absorbance per minute) is used to calculate the enzyme activity, which is proportional to the concentration of the long-chain 3-hydroxyacyl-CoA under specific conditions.
Visualizing the Process
To better understand the context and workflow of these analytical methods, the following diagrams are provided.
Caption: The mitochondrial fatty acid beta-oxidation pathway.
Caption: Comparative workflow of LC-MS/MS and enzymatic assays.
Conclusion: Choosing the Right Tool for the Job
The selection of an analytical method for long-chain 3-hydroxyacyl-CoAs should be a strategic decision based on the specific goals of the study. For researchers requiring high sensitivity, specificity, and the ability to analyze a broad spectrum of acyl-CoAs simultaneously, LC-MS/MS is the method of choice, despite its higher cost and complexity. Conversely, for studies focused on enzyme kinetics, high-throughput screening, or in laboratories where access to mass spectrometry is limited, enzymatic assays provide a robust and reliable alternative. By understanding the principles and performance characteristics of each method, researchers can confidently select the most appropriate tool to advance their investigations into the critical role of long-chain 3-hydroxyacyl-CoAs in health and disease.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of beta-hydroxyacyl CoA-dehydrogenase activity in meat by electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (R)-3-hydroxycerotoyl-CoA
Personal Protective Equipment (PPE)
When handling (R)-3-hydroxycerotoyl-CoA, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 or EN 166 | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves | Prevents skin contact with the compound. Double gloving is recommended for added protection. |
| Body Protection | Laboratory coat | Standard lab coat | Protects skin and personal clothing from contamination. |
| Respiratory | Fume hood or ventilated enclosure | Recommended to be handled in a well-ventilated area to avoid inhalation of any potential aerosols. |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes by consistently wearing the recommended PPE.[1]
-
Prevent the formation of dusts or aerosols. If the compound is a solid, handle it carefully to avoid generating airborne particles.
-
Should accidental contact occur, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.[1][2]
Storage:
-
This compound should be stored in a tightly sealed container to prevent degradation and contamination.
-
Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
For long-term stability, it is advisable to store the compound at -20°C.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable labware, should be considered chemical waste.
-
Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed waste container.
-
Disposal Route: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
